molecular formula C8H9BClFO3 B591648 (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid CAS No. 909122-50-5

(3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid

Cat. No.: B591648
CAS No.: 909122-50-5
M. Wt: 218.415
InChI Key: BSNGRABEOSVUSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid is a sophisticated boronic acid derivative frequently employed as a critical building block in Suzuki-Miyaura cross-coupling reactions [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5856983/]. This palladium-catalyzed process is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between aryl boronic acids and aryl halides to create novel biaryl structures. The specific substitution pattern on this benzoboroxole scaffold—featuring chloro, ethoxy, and fluoro substituents—imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical research and materials science. The presence of the boronic acid functional group is essential for its role in cross-coupling, while the halogen and alkoxy groups serve as handles for further synthetic elaboration or influence the physicochemical properties of the final target molecule. Researchers utilize this compound in the discovery and development of active pharmaceutical ingredients (APIs), particularly in constructing complex molecules for screening as kinase inhibitors or other therapeutic agents [https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01117]. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3-chloro-4-ethoxy-2-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BClFO3/c1-2-14-6-4-3-5(9(12)13)8(11)7(6)10/h3-4,12-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNGRABEOSVUSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)OCC)Cl)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679922
Record name (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909122-50-5
Record name (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of (3-chloro-4-ethoxy-2-fluorophenyl)boronic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is based on the widely applicable method of directed ortho-metalation followed by borylation.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process commencing with the commercially available starting material, 1-chloro-4-ethoxy-2-fluorobenzene. The core of this synthetic strategy involves a directed ortho-metalation, where the fluorine and ethoxy groups direct the deprotonation at the C3 position by a strong organolithium base. The resulting aryllithium intermediate is then quenched with a borate ester, followed by acidic hydrolysis to yield the target boronic acid.

Synthesis_Pathway A 1-Chloro-4-ethoxy-2-fluorobenzene B Lithiation (n-BuLi, THF, -78 °C) A->B Step 1 C Aryllithium Intermediate B->C D Borylation (Triisopropyl borate) C->D Step 2 E Boronate Ester Intermediate D->E F Hydrolysis (Aqueous HCl) E->F Step 3 G This compound F->G

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol is adapted from general procedures for the synthesis of substituted phenylboronic acids via lithiation.[1]

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
1-Chloro-4-ethoxy-2-fluorobenzene121330-38-7174.595.00 g28.6
n-Butyllithium (2.5 M in hexanes)109-72-864.0612.6 mL31.5
Triisopropyl borate5419-55-6188.087.90 mL34.3
Anhydrous Tetrahydrofuran (THF)109-99-972.11100 mL-
2 M Hydrochloric Acid (HCl)7647-01-036.4650 mL-
Diethyl ether60-29-774.12150 mL-
Brine (saturated NaCl solution)--50 mL-
Anhydrous Magnesium Sulfate (MgSO4)7487-88-9120.37--
Hexanes110-54-386.18--

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Inert gas (Argon or Nitrogen) supply

  • Syringes and needles

  • Ice-salt bath or cryocooler

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a low-temperature thermometer, and a nitrogen/argon inlet is dried in an oven and allowed to cool to room temperature under a stream of inert gas.

  • Initial Solution: 1-Chloro-4-ethoxy-2-fluorobenzene (5.00 g, 28.6 mmol) is dissolved in anhydrous THF (100 mL) in the reaction flask.

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone or an appropriate cryocooler bath.

  • Lithiation: n-Butyllithium (12.6 mL of a 2.5 M solution in hexanes, 31.5 mmol) is added dropwise to the stirred solution over 30 minutes, maintaining the internal temperature below -70 °C. The reaction mixture is then stirred at -78 °C for an additional 2 hours.

  • Borylation: Triisopropyl borate (7.90 mL, 34.3 mmol) is added dropwise to the reaction mixture at -78 °C. The resulting mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight with continuous stirring.

  • Quenching and Hydrolysis: The reaction is quenched by the slow addition of 2 M hydrochloric acid (50 mL) at 0 °C (ice bath). The mixture is stirred vigorously for 30 minutes.

  • Extraction: The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • Washing and Drying: The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to afford this compound as a white to off-white solid.

Data Presentation

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C₈H₉BClFO₃
Molecular Weight 218.42 g/mol
Appearance White to off-white crystalline solid
Purity (Typical) ≥98%

Table 2: Reaction Parameters and Expected Yield

ParameterValue
Reaction Scale 28.6 mmol
Reaction Temperature -78 °C to Room Temp.
Reaction Time ~18 hours
Theoretical Yield 6.25 g
Expected Yield 70-85% (4.38 - 5.31 g)

Logical Workflow of the Synthesis

The following diagram illustrates the logical progression of the experimental steps.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dry Glassware B Add 1-Chloro-4-ethoxy-2-fluorobenzene and Anhydrous THF A->B C Establish Inert Atmosphere B->C D Cool to -78 °C C->D E Add n-Butyllithium (Lithiation) D->E F Stir at -78 °C E->F G Add Triisopropyl Borate (Borylation) F->G H Warm to Room Temperature G->H I Quench with HCl H->I J Extract with Diethyl Ether I->J K Wash with Brine J->K L Dry with MgSO4 K->L M Solvent Evaporation L->M N Recrystallization M->N O Final Product N->O

Caption: Experimental workflow for the synthesis of the target boronic acid.

Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment should be worn, and all procedures should be conducted in a well-ventilated fume hood. The reaction involves pyrophoric and moisture-sensitive reagents that require careful handling under an inert atmosphere.

References

(3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid characterization data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data and synthetic applications of (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid, a valuable building block in medicinal chemistry and materials science.

Core Compound Characterization

This compound is a substituted arylboronic acid with the chemical formula C8H9BClFO3.[1] Its utility in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, makes it a significant reagent for the construction of complex molecular architectures.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from various commercial suppliers.

PropertyValueReference
CAS Number 909122-50-5[1]
Molecular Formula C8H9BClFO3[1]
Molecular Weight 218.42 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 100-105 °C[2]
Purity ≥97%[3]

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and its application in Suzuki-Miyaura cross-coupling are provided below. These protocols are based on general methods for the synthesis and application of similar arylboronic acids.

Synthesis of this compound

This protocol describes a plausible synthetic route starting from 1-chloro-2-ethoxy-4-fluoro-3-iodobenzene, adapted from general procedures for the synthesis of arylboronic acids via lithium-halogen exchange followed by reaction with a borate ester.

Reaction Scheme:

G reactant 1-chloro-2-ethoxy-4-fluoro-3-iodobenzene intermediate Aryllithium Intermediate reactant->intermediate 1. reagent1 n-BuLi, THF -78 °C boronate_ester Boronate Ester Intermediate intermediate->boronate_ester 2. reagent2 B(OiPr)3 -78 °C to rt product This compound boronate_ester->product 3. reagent3 Aqueous Acid Workup

A plausible synthetic pathway for the target molecule.

Materials:

  • 1-chloro-2-ethoxy-4-fluoro-3-iodobenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate (B(OiPr)3)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Hexanes

Procedure:

  • Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-chloro-2-ethoxy-4-fluoro-3-iodobenzene (1.0 equiv) and dissolve in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equiv) dropwise, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

  • Borylation: To the resulting aryllithium species, add triisopropyl borate (1.2 equiv) dropwise at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl. Stir for 1 hour. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes to yield this compound as a solid.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.[4][5]

Suzuki_Miyaura_Coupling Suzuki-Miyaura Cross-Coupling Workflow setup Reaction Setup (Aryl Bromide, Boronic Acid, Base, Solvent) degas Degassing (Inert Atmosphere) setup->degas catalyst Catalyst Addition (Palladium Source, Ligand) degas->catalyst reaction Reaction (Heating) catalyst->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (Chromatography) workup->purification product Biaryl Product purification->product Suzuki_Catalytic_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling cluster_product Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X L2 OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)-Ar' L2 Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OR)2 BoronicAcid->Transmetal Base Base Base->Transmetal

References

In-depth Technical Guide: NMR Spectral Data of (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid is a key building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and advanced materials. Its utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, makes a thorough understanding of its structural and electronic properties essential. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the precise structure and purity of such molecules. This guide provides a detailed overview of the expected NMR spectral data for this compound and the methodologies for its acquisition.

Chemical Structure and Atom Numbering

For clarity in the assignment of NMR signals, the atoms of this compound are numbered as follows:

Figure 1. Chemical structure of this compound with atom numbering.

Predicted NMR Spectral Data

Due to the absence of publicly available, experimentally verified NMR spectra for this compound, the following tables present predicted chemical shifts (δ) in parts per million (ppm). These predictions are based on established principles of NMR spectroscopy and data from structurally analogous compounds. Actual experimental values may vary depending on the solvent, concentration, and instrument parameters.

Table 1: Predicted ¹H NMR Spectral Data
Atom NumberMultiplicityPredicted Chemical Shift (δ, ppm)Coupling Constant (J, Hz)
H5d7.2 - 7.4J(H-H) ≈ 8-9
H6d6.9 - 7.1J(H-H) ≈ 8-9
H7 (CH₂)q4.0 - 4.2J(H-H) ≈ 7
H8 (CH₃)t1.3 - 1.5J(H-H) ≈ 7
OHbr s8.0 - 8.5-
Table 2: Predicted ¹³C NMR Spectral Data
Atom NumberPredicted Chemical Shift (δ, ppm)
C1125 - 135 (broad due to B-coupling)
C2155 - 160 (d, J(C-F) ≈ 240-250 Hz)
C3120 - 125
C4145 - 150
C5115 - 120
C6110 - 115
C7 (CH₂)64 - 68
C8 (CH₃)14 - 16
Table 3: Predicted ¹⁹F and ¹¹B NMR Spectral Data
NucleusPredicted Chemical Shift (δ, ppm)
¹⁹F-110 to -130
¹¹B28 - 33 (broad)

Experimental Protocols

The following are generalized experimental protocols for acquiring high-quality NMR spectra of this compound.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent. For ¹H and ¹³C NMR, common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆. DMSO-d₆ is often preferred for boronic acids as it can help to sharpen the exchangeable -OH proton signals. For ¹¹B and ¹⁹F NMR, the choice of solvent is less critical for chemical shifts but can affect line width.

  • Concentration: Dissolve approximately 5-10 mg of the solid compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, CFCl₃ is the standard reference (δ = 0.00 ppm), though other secondary standards can be used. For ¹¹B NMR, BF₃·OEt₂ is a common external reference (δ = 0.00 ppm).

NMR Instrument Parameters

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These should be optimized for the specific instrument and sample.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64, depending on the concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): 16 ppm (e.g., from -2 to 14 ppm).

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): 240 ppm (e.g., from -10 to 230 ppm).

¹⁹F NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment, often with proton decoupling.

  • Number of Scans: 64 to 128.

  • Relaxation Delay (d1): 1-2 seconds.

  • Spectral Width (sw): 200 ppm, centered around the expected chemical shift.

¹¹B NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment.

  • Number of Scans: 1024 or more due to the quadrupolar nature of the boron nucleus leading to broad signals.

  • Relaxation Delay (d1): 0.1-0.5 seconds.

  • Spectral Width (sw): 200 ppm, centered around the expected chemical shift.

  • Note: Using a quartz NMR tube can reduce background signals from borosilicate glass.

Data Processing and Interpretation Workflow

The logical flow for acquiring and interpreting the NMR data is outlined below.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Analysis & Interpretation A Sample Preparation (Dissolution in Deuterated Solvent) B 1H NMR Acquisition A->B C 13C NMR Acquisition A->C D 19F NMR Acquisition A->D E 11B NMR Acquisition A->E F Fourier Transform B->F C->F D->F E->F G Phase Correction F->G H Baseline Correction G->H I Integration (1H NMR) H->I J Peak Picking I->J K Chemical Shift (δ) Analysis J->K L Coupling Constant (J) Analysis J->L M Multiplicity Analysis J->M N Structural Elucidation K->N L->N M->N

Figure 2. Workflow for NMR data acquisition, processing, and interpretation.

Conclusion

This technical guide provides a foundational understanding of the expected NMR spectral characteristics of this compound and the methodologies for their acquisition. While the provided spectral data are predictions, they serve as a valuable reference for researchers working with this compound. For definitive structural confirmation and purity assessment, it is imperative to acquire and interpret experimental NMR data following the outlined protocols. The combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectroscopy offers a comprehensive characterization of this important synthetic building block.

An In-depth Technical Guide to the Physical Properties of (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid is a key building block in modern organic synthesis, finding significant application in the development of novel pharmaceutical agents and advanced materials such as organic light-emitting diodes (OLEDs). A thorough understanding of its physical properties is paramount for its effective handling, reaction optimization, and quality control. This technical guide provides a comprehensive overview of the known physical characteristics of this compound, including its molecular structure, melting point, and solubility. Furthermore, this document outlines detailed, plausible experimental protocols for the determination of these properties, offering a valuable resource for researchers in the field.

Core Physical and Chemical Properties

This compound, with the CAS Number 909122-50-5, is a white crystalline solid at room temperature.[1] Its chemical structure and fundamental properties are summarized below.

PropertyValueSource
Chemical Formula C₈H₉BClFO₃[1][2]
Molecular Weight 218.42 g/mol [2]
CAS Number 909122-50-5[2]
Appearance White crystalline solid[1]
Melting Point 100-105 °C[1]
Solubility Insoluble in water; Soluble in dimethylformamide (DMF) and dichloromethane (DCM)[1]
Purity Typically ≥97% - ≥98.0%[3][4]
Water Content ≤0.50%[3]

Experimental Protocols

While specific experimental data for the characterization of this compound is not extensively published, the following protocols are based on standard and widely accepted methodologies for the analysis of arylboronic acids.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. For boronic acids, this measurement can sometimes be complicated by dehydration to form the corresponding boroxine (trimeric anhydride).

Methodology:

A capillary melting point apparatus can be utilized for this determination.

  • Sample Preparation: A small amount of the dry this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating Profile: The sample is heated at a rapid rate to approximately 10-15 °C below the expected melting point (around 85 °C). The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

  • Observation and Recording: The temperature at which the first liquid droplet is observed and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

MeltingPointWorkflow Melting Point Determination Workflow A Sample Preparation: Grind and pack capillary tube B Place in Melting Point Apparatus A->B C Rapid Heating to ~85°C B->C D Slow Heating (1-2°C/min) C->D E Observe and Record Melting Range D->E

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Understanding the solubility of this compound is crucial for selecting appropriate solvent systems for chemical reactions and purification processes.

Methodology:

A qualitative and semi-quantitative solubility assessment can be performed as follows:

  • Solvent Selection: A range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes) are selected.

  • Sample Preparation: A fixed amount of the boronic acid (e.g., 10 mg) is added to a fixed volume of each solvent (e.g., 1 mL) in separate vials.

  • Observation at Room Temperature: The vials are agitated at room temperature, and the solubility is visually assessed and categorized as "soluble," "sparingly soluble," or "insoluble."

  • Observation with Heating: For samples that are sparingly soluble or insoluble at room temperature, the vials are gently heated to observe any change in solubility. Any dissolution upon heating is noted.

Solubility_Assessment_Workflow Solubility Assessment Workflow A Add Boronic Acid to Various Solvents B Agitate at Room Temperature A->B C Visually Assess Solubility B->C D Gently Heat Sparingly Soluble/Insoluble Samples C->D If not fully soluble E Observe and Record Solubility Changes D->E

Caption: Workflow for Solubility Assessment.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the chemical structure and purity of this compound.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the tendency of boronic acids to form oligomers, which can lead to broad signals, specific sample preparation techniques may be required for optimal results.

Plausible Protocol:

  • ¹H NMR: A sample of the boronic acid (approximately 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The spectrum is recorded on a 400 MHz or higher field NMR spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR: A more concentrated sample (approximately 20-30 mg) is prepared in a similar manner. The spectrum is typically recorded with proton decoupling.

  • ¹⁹F NMR: This technique is particularly useful for fluorine-containing compounds. A sample is prepared as for ¹H NMR, and the spectrum is recorded to observe the fluorine resonance.

2.3.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Plausible Protocol:

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm⁻¹. Key vibrational bands to be observed include O-H stretching of the boronic acid group, C-H stretching and bending of the aromatic and ethoxy groups, C-O stretching, and C-Cl and C-F stretching.

2.3.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Plausible Protocol:

Electrospray ionization (ESI) mass spectrometry is a suitable technique. A dilute solution of the sample is prepared in a solvent such as methanol or acetonitrile and introduced into the mass spectrometer. Both positive and negative ion modes can be used to observe the molecular ion peak ([M+H]⁺ or [M-H]⁻) and other characteristic fragments.

Spectroscopic_Characterization_Workflow Spectroscopic Characterization Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry NMR_Sample Dissolve in Deuterated Solvent H1_NMR ¹H NMR NMR_Sample->H1_NMR C13_NMR ¹³C NMR NMR_Sample->C13_NMR F19_NMR ¹⁹F NMR NMR_Sample->F19_NMR IR_Sample Place on ATR Crystal FTIR Record Spectrum IR_Sample->FTIR MS_Sample Prepare Dilute Solution ESI_MS Analyze by ESI-MS MS_Sample->ESI_MS Suzuki_Coupling_Pathway General Suzuki-Miyaura Coupling Pathway Boronic_Acid This compound Coupled_Product Coupled Product (Ar-R) Boronic_Acid->Coupled_Product Aryl_Halide Aryl/Vinyl Halide (R-X) Aryl_Halide->Coupled_Product Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Coupled_Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Coupled_Product

References

An In-depth Technical Guide to the Solubility of (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on providing qualitative solubility information, proxy data from structurally similar compounds, and detailed experimental protocols for determining solubility. This guide is intended to equip researchers with the foundational knowledge and methodologies required to effectively utilize this compound in various research and development applications.

Introduction to this compound

This compound is a substituted phenylboronic acid with the chemical formula C₈H₉BClFO₃. These compounds are of significant interest in organic synthesis, particularly as key building blocks in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The solubility of boronic acids is a critical parameter that influences reaction kinetics, purification methods, and formulation strategies in drug development.

Key Physicochemical Properties:

  • Appearance: White crystalline solid[1].

  • Molecular Weight: 218.42 g/mol .

  • Melting Point: Approximately 100-105 °C[1].

Qualitative Solubility Profile

Available data indicates that this compound is insoluble in water but soluble in certain organic solvents[1].

  • Insoluble in: Water

  • Soluble in:

    • Dimethylformamide (DMF)

    • Dichloromethane (DCM)

The solubility in polar aprotic solvents like DMF and chlorinated solvents like DCM suggests its utility in a range of organic reactions.

Quantitative Solubility Data (Proxy Compounds)

In the absence of specific quantitative data for this compound, the following tables provide solubility data for structurally related compounds: phenylboronic acid and isomers of isobutoxyphenylboronic acid. This data can serve as a valuable reference point for estimating the solubility behavior of the title compound. The solubility is influenced by factors such as the nature and position of substituents on the phenyl ring and the polarity of the solvent[2].

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents [3][4][5]

SolventTemperature (°C)Solubility ( g/100g of solvent)
Chloroform20Moderate
3-Pentanone20High
Acetone20High
Dipropyl ether20High
Methylcyclohexane20Very Low

Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents (Mole Fraction, x) [2][6]

SolventTemperature (K)o-Isobutoxyphenylboronic Acid (x)m-Isobutoxyphenylboronic Acid (x)p-Isobutoxyphenylboronic Acid (x)
Chloroform293.150.0450.0080.006
303.150.0750.0140.011
313.150.1200.0240.019
323.150.1850.0410.032
3-Pentanone293.150.1350.0280.022
303.150.1900.0450.036
313.150.2600.0700.057
323.150.3500.1050.088
Acetone293.150.1500.0400.032
303.150.2100.0620.051
313.150.2850.0920.075
323.150.3800.1300.108
Dipropyl ether293.150.0300.0120.010
303.150.0480.0200.017
313.150.0750.0320.028
323.150.1150.0500.044
Methylcyclohexane293.150.00080.00030.0002
303.150.00150.00060.0004
313.150.00280.00110.0008
323.150.00500.00200.0015

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of a compound. A commonly used and reliable technique is the dynamic (or synthetic) method , which involves measuring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.

Dynamic Method for Solubility Determination

This method is based on observing the disappearance of turbidity of a solid-liquid mixture as the temperature is slowly increased[5].

Apparatus:

  • Jacketed glass vessel with a magnetic stirrer

  • Circulating thermostat bath

  • Calibrated thermometer or temperature probe

  • Luminance probe or a laser beam and a photodetector for turbidity measurement

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel.

  • Heating and Observation: Place the vessel in the thermostat bath and begin stirring the mixture. The temperature of the bath is slowly increased at a constant rate (e.g., 0.1-0.5 °C/min).

  • Turbidity Measurement: Continuously monitor the turbidity of the solution. This can be done visually or with a luminance probe that measures the intensity of light passing through the solution[5][6].

  • Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.

  • Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of a compound like this compound using the dynamic method.

Solubility_Determination_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Weigh Compound and Solvent B Prepare Mixture in Jacketed Vessel A->B C Controlled Heating and Stirring B->C D Monitor Turbidity C->D E Record Dissolution Temperature D->E F Repeat for Different Compositions E->F G Construct Solubility Curve F->G

Caption: Workflow for Dynamic Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound remains scarce in the public domain, this guide provides essential qualitative information and valuable proxy data from analogous compounds. The detailed experimental protocol for the dynamic method offers a robust framework for researchers to determine the precise solubility of this compound in various organic solvents of interest. Understanding the solubility is paramount for optimizing its use in synthetic chemistry and for the development of novel pharmaceuticals.

References

Stability and Storage of (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid is a key building block in modern medicinal chemistry and materials science, frequently utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. As with many boronic acid derivatives, its stability and proper storage are critical for ensuring reaction efficiency, reproducibility, and the purity of final products. This technical guide provides an in-depth overview of the stability and recommended storage conditions for this compound, based on general principles for arylboronic acids. It also outlines potential degradation pathways and provides generalized experimental protocols for stability assessment.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 909122-50-5[1]
Molecular Formula C₈H₉BClFO₃[1]
Molecular Weight 218.42 g/mol [1]
Appearance White crystalline solid[2]
Melting Point Approximately 100-105 °C[2]
Solubility Insoluble in water; soluble in organic solvents like DMF and DCM[2]

Stability Profile

This compound is generally stable at room temperature when protected from moisture and light.[2] However, like other arylboronic acids, it is susceptible to degradation under certain conditions. The primary degradation pathways include protodeboronation and oxidation.

Degradation Pathways

1. Protodeboronation: This is a common degradation pathway for arylboronic acids, especially in the presence of water.[3] The reaction involves the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. The rate of protodeboronation is often pH-dependent.[3]

Protodeboronation

2. Oxidative Degradation: Arylboronic acids can undergo oxidation, leading to the formation of phenols.[4] This pathway can be influenced by the presence of oxidizing agents and light.

Oxidation

Recommended Storage and Handling

To maintain the integrity and purity of this compound, the following storage and handling guidelines are recommended.

ParameterRecommendationRationaleReference
Temperature Cool, dry place.[5] A temperature of 2-8 °C is often recommended for long-term storage.To minimize the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidation.
Moisture Store in a tightly sealed container in a desiccator.To prevent hydrolysis and protodeboronation.[3][1]
Light Protect from light.To prevent light-induced degradation.
Handling Handle in a well-ventilated area.[1] Avoid dust formation.[1]To ensure personal safety.[1]

Experimental Protocols for Stability Assessment

The following are generalized protocols for assessing the stability of this compound.

Protocol 1: Accelerated Stability Study

Objective: To quickly assess the stability of the compound under stressed conditions to predict its long-term stability.

Methodology:

  • Sample Preparation: Place accurately weighed samples of this compound into individual, sealed vials.

  • Storage Conditions: Store the vials under the following accelerated conditions:

    • 40 °C ± 2 °C / 75% RH ± 5% RH

    • 50 °C ± 2 °C

    • Exposure to UV light (as per ICH Q1B guidelines)

  • Time Points: Withdraw samples for analysis at initial (T=0), 1, 2, 4, and 6 weeks.

  • Analysis: Analyze the samples for purity and the presence of degradation products using a stability-indicating HPLC-UV or HPLC-MS method.

Accelerated_Stability_Workflow

Protocol 2: Long-Term Stability Study

Objective: To determine the shelf-life of the compound under recommended storage conditions.

Methodology:

  • Sample Preparation: Place accurately weighed samples of this compound into individual, sealed vials that mimic the intended long-term storage container.

  • Storage Conditions: Store the vials at the recommended long-term storage condition: 2-8 °C.

  • Time Points: Withdraw samples for analysis at initial (T=0), 3, 6, 9, 12, 18, 24, and 36 months.

  • Analysis: Analyze the samples for purity and the presence of degradation products using a validated stability-indicating HPLC-UV or HPLC-MS method.

Analytical Method Considerations

The analysis of boronic acids can be challenging due to their potential for on-column degradation.[6][7][8] The following analytical techniques are recommended to minimize this issue:

  • Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS): This technique can offer a greener and more robust method for analyzing unstable boronate esters and acids.[6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC has been shown to be effective for the simultaneous analysis of boronate esters and their corresponding boronic acids.[7]

  • Non-Aqueous Capillary Electrophoresis (NACE): NACE can be an accurate quantitative technique that avoids the hydrolysis issues seen with traditional reversed-phase HPLC.[8]

  • Reversed-Phase HPLC with Low Silanol Activity Columns: Using columns with low silanol activity can minimize on-column hydrolysis.[9][10]

Conclusion

While specific quantitative stability data for this compound is not extensively available in public literature, a comprehensive understanding of its stability can be derived from the well-established behavior of arylboronic acids. Proper storage in a cool, dry, and inert environment is paramount to prevent degradation via protodeboronation and oxidation. For researchers and professionals in drug development, implementing rigorous stability testing protocols, utilizing appropriate analytical methodologies, is essential to ensure the quality and reliability of this important chemical intermediate. The potential for arylboronic acids to be considered genotoxic impurities further underscores the need for careful monitoring of their purity and degradation products.[11][12]

References

In-Depth Technical Guide: (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid, a key intermediate in various chemical syntheses, including pharmaceutical and materials science applications.

Molecular Structure and Identification

This compound is an organoboron compound featuring a substituted phenyl ring. The presence of chloro, ethoxy, and fluoro groups, in addition to the boronic acid moiety, imparts unique reactivity and makes it a valuable building block in organic synthesis.

Table 1: Chemical Identification

IdentifierValue
IUPAC Name This compound
CAS Number 909122-50-5
Chemical Formula C8H9BClFO3
Molecular Weight 218.42 g/mol
SMILES CCOC1=C(Cl)C(F)=C(C=C1)B(O)O
InChI Key BSNGRABEOSVUSC-UHFFFAOYSA-N

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical reactions.

Table 2: Physicochemical Data

PropertyValueReference
Appearance White to yellow crystalline powder[1]
Melting Point 100-105 °C[1]
Solubility Soluble in organic solvents such as methanol, and dimethylformamide (DMF). Insoluble in water.[1]
Purity Typically available in purities of 97% or higher.

Synthesis

A plausible synthetic route to this compound involves a Grignard reaction followed by borylation. This common method for creating arylboronic acids is adaptable for this specific substituted benzene.

Synthesis_Pathway A 1-Chloro-2-ethoxy-4-fluoro-3-iodobenzene B Grignard Reagent Formation A->B Mg, THF C (3-Chloro-4-ethoxy-2-fluorophenyl)magnesium iodide B->C D Borylation C->D B(OCH3)3 E Boronate Ester Intermediate D->E F Hydrolysis E->F H2O, H+ G This compound F->G

Figure 1: Synthesis Pathway
Experimental Protocol: Synthesis via Grignard Reaction

Materials:

  • 1-Chloro-2-ethoxy-4-fluoro-3-iodobenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Trimethyl borate (B(OCH₃)₃)

  • Anhydrous diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.

    • Add a solution of 1-Chloro-2-ethoxy-4-fluoro-3-iodobenzene in anhydrous THF dropwise to the magnesium turnings.

    • Initiate the reaction with gentle heating if necessary. Once initiated, the reaction should be self-sustaining. Maintain a gentle reflux by controlling the rate of addition.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

    • Add a solution of trimethyl borate in anhydrous THF dropwise, maintaining the temperature below -70 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 1 M hydrochloric acid until the solution is acidic.

    • Extract the aqueous layer with diethyl ether (3 x).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ether/hexanes).

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in the public domain. The following represents expected spectral characteristics based on the analysis of similar compounds.

Table 3: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR Aromatic protons (2H), quartet for the ethoxy methylene group (~4.1 ppm), triplet for the ethoxy methyl group (~1.4 ppm), and a broad singlet for the B(OH)₂ protons.
¹³C NMR Signals for the six aromatic carbons, with their chemical shifts influenced by the substituents, and two signals for the ethoxy group carbons.
¹⁹F NMR A singlet corresponding to the fluorine atom on the aromatic ring.
FT-IR (cm⁻¹) Broad O-H stretch (~3300 cm⁻¹), C-H stretches (aromatic and aliphatic), C=C aromatic stretches (~1600-1450 cm⁻¹), C-O stretch (~1250 cm⁻¹), B-O stretch (~1350 cm⁻¹), and C-Cl and C-F stretches.
Mass Spec (m/z) Molecular ion peak corresponding to the molecular weight (218.42), and characteristic fragmentation patterns.

Applications in Synthesis

This compound is a versatile reagent, primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and substituted aromatic compounds.

Suzuki_Coupling A (3-Chloro-4-ethoxy- 2-fluorophenyl)boronic acid C Suzuki-Miyaura Coupling A->C B Aryl/Vinyl Halide (R-X) B->C Pd Catalyst, Base D Biaryl or Substituted Aromatic Product C->D

Figure 2: Suzuki-Miyaura Coupling Application
Experimental Protocol: Suzuki-Miyaura Coupling

This is a general protocol and should be optimized for specific substrates.

Materials:

  • This compound

  • Aryl or vinyl halide/triflate

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

  • Solvent (e.g., Dioxane/water, Toluene/water, DMF)

Procedure:

  • To a reaction vessel, add this compound, the aryl or vinyl halide/triflate, the palladium catalyst, and the base.

  • Degas the solvent and add it to the reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern allows for the creation of complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. This guide provides a foundational understanding of its properties and reactivity, serving as a resource for researchers and chemists in the field. Further investigation into its crystallographic and detailed spectroscopic properties would be beneficial for a more complete understanding of this compound.

References

Commercial Availability and Technical Profile of (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid , a specialized organoboron compound, is a key building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring chloro, ethoxy, and fluoro groups on the phenyl ring, offers nuanced electronic and steric properties that are instrumental in the development of novel pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and representative applications.

Physicochemical and Commercial Data

This compound is commercially available from a range of chemical suppliers. The following table summarizes its key quantitative data.

PropertyValueReference
CAS Number 909122-50-5[1][2]
Molecular Formula C₈H₉BClFO₃[1][2]
Molecular Weight 218.42 g/mol [1]
Purity Typically ≥97% or ≥98%[3][4]
Appearance White crystalline solid[5]
Melting Point Approximately 100-105 °C[5]
Solubility Soluble in organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM); insoluble in water.[5]

Synthetic and Experimental Protocols

While specific, detailed synthetic procedures for this compound are proprietary to chemical manufacturers, a general synthetic approach involves the reaction of a corresponding aryl halide with an organolithium reagent, followed by quenching with a trialkyl borate and subsequent hydrolysis. A plausible synthetic route is the reaction of 1-chloro-2-ethoxy-3-fluorobenzene with a strong base like n-butyllithium to generate a lithiated intermediate, which is then reacted with trimethyl borate and hydrolyzed to yield the desired boronic acid.

A primary application of this boronic acid is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Below is a representative protocol for a Suzuki-Miyaura coupling using an aryl halide and this compound.

Representative Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Nitrogen or Argon gas

Procedure:

  • To a dry reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.

  • Seal the vessel and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (2-24 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous work-up by adding water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography, to obtain the desired biaryl product.

Reaction Pathway Visualization

The Suzuki-Miyaura coupling is a powerful and versatile C-C bond-forming reaction. The catalytic cycle, illustrated below, involves the oxidative addition of an aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and culminates in reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_biaryl_complex R¹-Pd(II)L_n-R² transmetalation->pd_biaryl_complex borate_salt Borate Salt transmetalation->borate_salt reductive_elimination Reductive Elimination pd_biaryl_complex->reductive_elimination reductive_elimination->pd0 biaryl Biaryl Product (R¹-R²) reductive_elimination->biaryl aryl_halide Aryl Halide (R¹-X) aryl_halide->oxidative_addition boronic_acid This compound (R²-B(OH)₂) boronic_acid->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Materials Science

This compound is a valuable intermediate in the synthesis of a wide range of organic molecules. In drug discovery, the incorporation of this moiety can influence the pharmacokinetic and pharmacodynamic properties of a lead compound. The fluorine and chlorine atoms can modulate metabolic stability and binding interactions, while the ethoxy group can affect solubility and cell permeability. Boronic acids themselves are a class of compounds with diverse biological activities, including roles as enzyme inhibitors.

In materials science, this boronic acid can be used to synthesize novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The specific substitution pattern can be leveraged to fine-tune the electronic properties and solid-state packing of the resulting materials.

References

electrophilic trapping synthesis of substituted phenylboronic acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electrophilic Trapping Synthesis of Substituted Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Phenylboronic acids and their derivatives are indispensable building blocks in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their utility extends to various fields, including medicinal chemistry, materials science, and chemical biology. Among the various synthetic routes, the electrophilic trapping of arylmetal intermediates stands as a classical and highly effective method for preparing substituted phenylboronic acids with specific regiochemistry. This guide provides a detailed overview of this synthetic strategy, including core concepts, experimental protocols, and quantitative data.

Core Concepts and Mechanism

The electrophilic trapping synthesis of arylboronic acids is fundamentally a two-step process. It begins with the generation of a highly nucleophilic arylmetal intermediate, which is then "trapped" by an electrophilic boron-containing reagent, typically a trialkyl borate. Subsequent hydrolysis of the resulting boronic ester yields the desired arylboronic acid.[2][3]

This method's primary advantage lies in its ability to introduce the boronic acid group at a position defined by the initial generation of the arylmetal species, offering excellent regiochemical control. The two most common pathways for generating the necessary arylmetal intermediate are:

  • Halogen-Metal Exchange: An aryl halide (bromide or iodide) is treated with a strong organometallic base, such as n-butyllithium (n-BuLi), to form an aryllithium species. Alternatively, aryl halides can react with magnesium metal to form Grignard reagents.[3][4]

  • Directed ortho-Metalation (DoM): A directing group (DG) on the aromatic ring coordinates to a strong base (typically a lithium amide like LDA or LTMP), facilitating the deprotonation of the proximal ortho C-H bond to form a regiochemically defined aryllithium.[4][5]

Once formed, the nucleophilic carbon of the arylmetal attacks the electrophilic boron atom of a trialkyl borate, such as trimethyl borate B(OMe)₃ or triisopropyl borate B(OiPr)₃. This forms a tetracoordinate boronate "ate" complex. Acidic workup then hydrolyzes the boronic ester to the final phenylboronic acid.[3][6]

G cluster_0 Step 1: Arylmetal Formation cluster_1 Step 2: Electrophilic Trapping & Hydrolysis ArX Aryl Halide (Ar-X) ArM Arylmetal Intermediate (Ar-Li or Ar-MgX) ArX->ArM Halogen-Metal Exchange ArH Arene with DG (Ar-H) ArH->ArM Base1 n-BuLi or Mg Base2 LDA / LTMP AteComplex "Ate" Complex [Ar-B(OR)₃]⁻ M⁺ ArM->AteComplex Trapping Borate Trialkyl Borate B(OR)₃ BoronicEster Boronic Ester Ar-B(OR)₂ AteComplex->BoronicEster BoronicAcid Phenylboronic Acid Ar-B(OH)₂ BoronicEster->BoronicAcid Hydrolysis H3O H₃O⁺ (Workup)

Caption: General mechanism of electrophilic trapping synthesis.

Experimental Protocols

Detailed methodologies are crucial for successful synthesis. Below are representative protocols for the two primary approaches. All operations should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Synthesis via Halogen-Lithium Exchange

This protocol describes the synthesis of an arylboronic acid from an aryl bromide.

Materials:

  • Aryl bromide (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (1.1 eq, solution in hexanes)

  • Triisopropyl borate (1.2 eq)

  • 2 M Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the aryl bromide (1.0 eq) and anhydrous THF.

  • Metalation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 1 hour.

  • Electrophilic Trapping: Add triisopropyl borate (1.2 eq) dropwise to the aryllithium solution at -78 °C. After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.[3]

  • Quenching and Hydrolysis: Cool the mixture to 0 °C in an ice bath and quench by the slow addition of 2 M HCl. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronic ester.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude phenylboronic acid can be purified by recrystallization (e.g., from a water/acetone mixture or hexanes/ethyl acetate) or by column chromatography on silica gel.

Caption: Experimental workflow for synthesis via halogen-lithium exchange.
Protocol 2: Synthesis via Directed ortho-Metalation (DoM)

This method is ideal for preparing ortho-substituted arylboronic esters from arenes bearing a directing group (e.g., -CONR₂, -OMe, -SO₂NR₂).

Materials:

  • Substituted arene with directing group (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium 2,2,6,6-tetramethylpiperidide (LTMP) or Lithium diisopropylamide (LDA) (1.2 eq)

  • Triisopropyl borate (1.5 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard workup and purification reagents as in Protocol 1.

Procedure:

  • Setup: In a flame-dried flask under an inert atmosphere, dissolve the arene substrate (1.0 eq) in anhydrous THF.

  • Metalation: Cool the solution to the appropriate temperature (typically -78 °C to 0 °C, depending on the substrate and base). Add the lithium amide base (1.2 eq) dropwise. Stir for 1-3 hours to ensure complete ortho-lithiation.

  • In Situ Trapping: Add triisopropyl borate (1.5 eq) dropwise at the same low temperature. The combination of the base and borate allows for an efficient in situ trapping of the unstable lithio intermediate.[5]

  • Quenching: After stirring for an additional 1-2 hours, quench the reaction by adding saturated aqueous NH₄Cl.

  • Workup and Purification: Follow steps 5-7 from Protocol 1 to isolate and purify the target ortho-substituted phenylboronic acid or its corresponding ester.

Data Presentation: Reaction Examples and Yields

The electrophilic trapping method is versatile and has been applied to a wide range of substrates. The tables below summarize representative examples and their reported yields.

Table 1: Synthesis of Phenylboronic Acids via Halogen-Metal Exchange

EntryAryl Halide SubstrateBorylation ReagentConditionsYield (%)
14-BromoanisoleB(OiPr)₃n-BuLi, THF, -78 °C to rtHigh
23-BromopyridineB(OiPr)₃n-BuLi, THF, -78 °C to rtGood
31-Bromo-4-chlorobenzeneB(OiPr)₃n-BuLi, THF/Toluene, -78 °C to rt~70-80%
42-BromotolueneB(OMe)₃Mg, THF, reflux~60-70%

Yields are approximate and based on typical outcomes described in the literature. Actual yields may vary.[3][4][6]

Table 2: Synthesis of ortho-Substituted Arylboronic Esters via DoM

EntrySubstrate (Directing Group)BaseBorylation ReagentProductYield (%)
1N,N-Diethylbenzamide (-CONEt₂)s-BuLi/TMEDAB(OiPr)₃2-(diisopropylboronyl)-N,N-diethylbenzamide95%
2Anisole (-OMe)n-BuLi/t-BuOKB(OiPr)₃2-Anisoleboronic acid pinacol ester88%
3Benzonitrile (-CN)LTMPB(OiPr)₃2-Cyanophenylboronic esterHigh
4Pivaloylanilide (-NHPiv)s-BuLiB(OMe)₃2-(Pivaloylamino)phenylboronic acid85%

Data compiled from studies on directed ortho-metalation and in situ trapping.[5]

Broader Context and Alternative Synthetic Routes

While electrophilic trapping is a powerful tool, it is important for researchers to understand its place among other synthetic methodologies for preparing phenylboronic acids. The choice of method often depends on factors like functional group tolerance, desired regioselectivity, and the availability of starting materials.

G PBA Substituted Phenylboronic Acids ET Electrophilic Trapping (This Guide) PBA->ET CHB C-H Borylation PBA->CHB SMC Miyaura Borylation (Cross-Coupling) PBA->SMC TM Transmetalation PBA->TM ET_desc Uses arylmetal intermediates (Ar-Li, Ar-MgX). Excellent regiocontrol from halide or DG. Sensitive to acidic protons. ET->ET_desc CHB_desc Directly converts Ar-H to Ar-B(OR)₂. Uses transition metal catalysts (Ir, Rh). Good for late-stage functionalization. CHB->CHB_desc SMC_desc Couples aryl halides/triflates with diboron reagents (B₂pin₂). Uses Pd catalysts. High functional group tolerance. SMC->SMC_desc TM_desc Exchanges Si or Sn on an arene for boron. Uses boron halides (e.g., BBr₃). TM->TM_desc

Caption: Key synthetic routes to phenylboronic acids.
  • Transition Metal-Catalyzed C-H Borylation: This modern approach uses catalysts, often based on iridium, to directly convert an aromatic C-H bond into a C-B bond. It offers high atom economy and is particularly useful for late-stage functionalization.[7][8]

  • Miyaura Borylation: A variation of the Suzuki-Miyaura reaction, this method involves the palladium-catalyzed cross-coupling of aryl halides or triflates with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). It is known for its exceptional functional group tolerance.[2][7]

  • Transmetalation: Arylsilanes or arylstannanes can react with boron halides (e.g., BBr₃) to form arylboron dihalides, which are then hydrolyzed to the boronic acid.[4][9]

Conclusion

The electrophilic trapping of arylmetal intermediates is a cornerstone of organoboron chemistry, providing a reliable and regioselective pathway to a diverse array of substituted phenylboronic acids. Its reliance on strong bases and organometallic reagents can limit its compatibility with certain sensitive functional groups. However, for many targets, especially those requiring specific ortho-substitution via DoM or synthesis from readily available aryl halides, it remains the method of choice. A thorough understanding of its mechanisms and experimental protocols is essential for researchers and professionals in organic synthesis and drug development.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][2] This powerful palladium-catalyzed reaction offers broad functional group tolerance and generally proceeds under mild conditions, making it a favored method in the pharmaceutical and materials science industries.[3][4][5] (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid is a valuable building block in the synthesis of complex organic molecules, including pharmaceutical intermediates and materials for Organic Light-Emitting Diodes (OLEDs). Its unique substitution pattern offers synthetic handles for further functionalization and can influence the electronic and conformational properties of the target molecules.

These application notes provide a detailed protocol for the Suzuki coupling reaction utilizing this compound with various aryl halides. The information is intended to guide researchers in setting up and optimizing these reactions for the synthesis of novel compounds.

Reaction Principle

The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (in this case, this compound) with an organohalide (R-X, where R is an aryl, vinyl, or alkyl group and X is I, Br, Cl, or OTf) in the presence of a base. The catalytic cycle consists of three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the C-C bond and regenerate the catalyst.

Suzuki_Coupling_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Boronic R²-B(OH)₂ Boronic->Transmetalation Base Base Base->Transmetalation Halide R¹-X Halide->OxAdd

Caption: General catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with an aryl bromide. The reaction conditions may require optimization depending on the specific aryl halide used.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl halide (1.0 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (0.02-0.05 mmol).

  • The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Experimental_Workflow Start Start Reagents Combine Reactants: - Boronic Acid - Aryl Halide - Base - Catalyst Start->Reagents Inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir (80-110 °C, 2-24 h) Solvent->Heat Monitor Monitor Reaction Progress (TLC/GC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water and Brine Monitor->Workup Reaction Complete Dry Dry and Concentrate Workup->Dry Purify Purify by Column Chromatography Dry->Purify End End Purify->End

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the Suzuki coupling of this compound with various aryl bromides. These are representative examples, and actual yields may vary depending on the specific substrate and reaction optimization.

Table 1: Reaction Conditions for Suzuki Coupling with this compound

EntryAryl BromideCatalyst (mol%)BaseSolventTemp (°C)Time (h)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O9012
21-Bromo-4-nitrobenzenePd(dppf)Cl₂ (2)K₃PO₄1,4-Dioxane/H₂O1008
33-BromopyridinePd(OAc)₂/SPhos (2)Cs₂CO₃Toluene/H₂O11016
42-BromothiophenePd(PPh₃)₄ (5)Na₂CO₃DMF/H₂O8024

Table 2: Expected Yields for Suzuki Coupling Products

EntryProductExpected Yield (%)
13-Chloro-4-ethoxy-2-fluoro-4'-methoxybiphenyl85-95
23-Chloro-4-ethoxy-2-fluoro-4'-nitrobiphenyl75-85
33-(3-Chloro-4-ethoxy-2-fluorophenyl)pyridine70-80
42-(3-Chloro-4-ethoxy-2-fluorophenyl)thiophene65-75

Applications in Drug Development and Materials Science

The biaryl moieties synthesized through this protocol are prevalent in a wide range of biologically active molecules and functional materials. The specific substitution pattern of this compound can be strategically employed to modulate the pharmacological properties of drug candidates or to fine-tune the optoelectronic properties of OLED materials. For instance, the presence of the fluorine and chlorine atoms can influence metabolic stability and binding interactions in a biological target. In the context of OLEDs, these substituents can impact the energy levels of the molecule, affecting its emission color and efficiency.

Applications BoronicAcid This compound Key Building Block Suzuki Suzuki-Miyaura Coupling BoronicAcid->Suzuki Biaryl Substituted Biaryl Structures Diverse Functionalities Suzuki->Biaryl Pharma Pharmaceutical Intermediates - Drug Discovery - Agrochemicals Biaryl->Pharma OLED OLED Materials - Emitters - Host Materials Biaryl->OLED

Caption: Applications of Suzuki coupling with the title boronic acid.

Safety Precautions

  • Palladium catalysts are toxic and should be handled in a fume hood.

  • Organic solvents are flammable and should be used in a well-ventilated area away from ignition sources.

  • Bases such as potassium carbonate and cesium carbonate are corrosive and can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

  • Reactions under inert atmosphere require proper handling of gas cylinders and Schlenk lines.

Conclusion

The Suzuki coupling protocol using this compound provides a versatile and efficient method for the synthesis of a variety of substituted biaryl compounds. The detailed protocol and tabulated data herein serve as a valuable resource for researchers in drug development and materials science, facilitating the exploration of novel chemical entities with tailored properties. Careful optimization of reaction conditions for each specific substrate is recommended to achieve the highest possible yields and purity.

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules with (3-Chloro-4-ethoxy-2-fluorophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid is a versatile and valuable building block in modern medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a chlorine atom, an ethoxy group, and a fluorine atom, offers a handle for introducing specific steric and electronic properties into target molecules. This can significantly influence the pharmacokinetic and pharmacodynamic profiles of bioactive compounds. This boronic acid is particularly useful in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and copper-catalyzed Chan-Lam cross-coupling reactions, enabling the formation of key carbon-carbon and carbon-heteroatom bonds, respectively. These reactions are fundamental in the synthesis of a wide range of biologically active molecules, including kinase inhibitors, GPCR modulators, and other therapeutic agents.

These application notes provide an overview of the utility of this compound in the synthesis of bioactive molecules, with a focus on providing detailed experimental protocols for key coupling reactions.

Key Applications in Bioactive Molecule Synthesis

The substituted phenyl motif provided by this compound is a common feature in many pharmacologically active compounds. The strategic placement of the chloro, ethoxy, and fluoro substituents can be exploited to:

  • Modulate Lipophilicity: The combination of the hydrophobic ethoxy group and the lipophilic chlorine atom, along with the polar fluorine atom, allows for fine-tuning of the overall lipophilicity of the target molecule, which is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME).

  • Introduce Specific Interactions: The fluorine and chlorine atoms can participate in hydrogen bonding and halogen bonding interactions with biological targets, potentially enhancing binding affinity and selectivity.

  • Block Metabolic Sites: The presence of the halogen and ethoxy groups can block potential sites of metabolic degradation, thereby improving the metabolic stability and in vivo half-life of a drug candidate.

While specific examples in the public literature detailing the synthesis of named bioactive molecules using this exact boronic acid are limited, its structural motifs are present in various patented compounds, particularly in the domain of kinase inhibitors. The protocols provided below are based on well-established methodologies for Suzuki-Miyaura and Chan-Lam couplings and can be readily adapted for the synthesis of diverse bioactive scaffolds.

Experimental Protocols

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures, which are common cores in many bioactive molecules.

General Reaction Scheme:

Ar = (3-Chloro-4-ethoxy-2-fluorophenyl) R-X = Aryl/Heteroaryl Halide or Triflate

Detailed Protocol for a Generic Suzuki-Miyaura Coupling:

This protocol describes the coupling of this compound with a generic heteroaryl bromide.

Materials:

  • This compound (1.2 equivalents)

  • Heteroaryl bromide (1.0 equivalent)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2) (0.05 equivalents)

  • Sodium carbonate (Na2CO3) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask, add the heteroaryl bromide (1.0 eq), this compound (1.2 eq), sodium carbonate (2.0 eq), and Pd(dppf)Cl2·CH2Cl2 (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water for a 1 mmol scale reaction).

  • Stir the reaction mixture at 90 °C for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Quantitative Data (Representative):

The following table provides representative data for a Suzuki-Miyaura coupling reaction. Actual yields will vary depending on the specific substrates and reaction conditions.

Reactant AReactant BCatalystBaseSolventTemp (°C)Time (h)Yield (%)
This compound2-BromopyridinePd(dppf)Cl2·CH2Cl2Na2CO3Dioxane/H2O (4:1)90875-90
This compound4-IodoanisolePd(PPh3)4K2CO3Toluene/EtOH/H2O (2:1:1)100680-95
Chan-Lam Cross-Coupling for C-N and C-O Bond Formation

The Chan-Lam coupling reaction is a copper-catalyzed method for forming carbon-heteroatom bonds, typically between a boronic acid and an amine or an alcohol. This reaction is particularly useful for the synthesis of aryl amines and aryl ethers, which are important pharmacophores.

General Reaction Scheme:

Ar = (3-Chloro-4-ethoxy-2-fluorophenyl) Nu-H = Amine (R-NH2), Phenol (Ar'-OH), or other N- or O-nucleophile

Detailed Protocol for a Generic Chan-Lam N-Arylation:

This protocol describes the coupling of this compound with a generic primary amine.

Materials:

  • This compound (1.5 equivalents)

  • Primary amine (1.0 equivalent)

  • Copper(II) acetate (Cu(OAc)2) (1.2 equivalents)

  • Pyridine (2.0 equivalents)

  • Dichloromethane (DCM)

  • Molecular sieves (4 Å)

  • Air (as the oxidant)

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask, add the primary amine (1.0 eq), this compound (1.5 eq), copper(II) acetate (1.2 eq), and activated 4 Å molecular sieves.

  • Add dichloromethane as the solvent.

  • Add pyridine (2.0 eq) to the mixture.

  • Stir the reaction mixture vigorously at room temperature, open to the air, for 24-48 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts and molecular sieves.

  • Wash the Celite pad with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system to afford the desired N-aryl amine.

Quantitative Data (Representative):

The following table provides representative data for a Chan-Lam coupling reaction. Actual yields will vary depending on the specific substrates and reaction conditions.

Reactant AReactant BCatalystBaseSolventTemp (°C)Time (h)Yield (%)
This compoundAnilineCu(OAc)2PyridineDCMRT4860-80
This compoundPhenolCu(OAc)2Et3NToluene802450-70

Visualizing Synthetic Pathways

To aid in the conceptualization of the synthetic strategies employing this compound, the following diagrams illustrate the general workflows for Suzuki-Miyaura and Chan-Lam couplings.

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions BoronicAcid This compound ReactionVessel Suzuki-Miyaura Coupling BoronicAcid->ReactionVessel OrganicHalide Aryl/Heteroaryl Halide (R-X) OrganicHalide->ReactionVessel Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Catalyst->ReactionVessel Base Base (e.g., Na2CO3) Base->ReactionVessel Solvent Solvent (e.g., Dioxane/H2O) Solvent->ReactionVessel Workup Workup & Purification ReactionVessel->Workup Product Bioactive Molecule Precursor (Ar-R) Workup->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Chan_Lam_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions BoronicAcid This compound ReactionVessel Chan-Lam Coupling BoronicAcid->ReactionVessel Nucleophile Amine or Alcohol (Nu-H) Nucleophile->ReactionVessel Catalyst Cu Catalyst (e.g., Cu(OAc)2) Catalyst->ReactionVessel Base Base (e.g., Pyridine) Base->ReactionVessel Oxidant Oxidant (e.g., Air) Oxidant->ReactionVessel Workup Workup & Purification ReactionVessel->Workup Product Bioactive Molecule Precursor (Ar-Nu) Workup->Product

Application Notes and Protocols: (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid in OLED Material Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology, offering superior contrast, color reproduction, and energy efficiency. The performance of OLED devices is intrinsically linked to the molecular architecture of the organic materials used within their emissive and charge-transport layers. The synthesis of these advanced materials often relies on precise and efficient chemical reactions, with the Suzuki-Miyaura cross-coupling reaction being a cornerstone methodology.[1][2][3]

(3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid is a substituted arylboronic acid that serves as a versatile building block in the synthesis of novel organic molecules for OLED applications. The specific combination of chloro, ethoxy, and fluoro substituents on the phenyl ring allows for the fine-tuning of the electronic and steric properties of the resulting OLED materials. These properties, in turn, influence key device parameters such as emission color, quantum efficiency, and operational lifetime. While specific data for this exact boronic acid is not extensively published, its utility can be understood through the well-established role of similarly substituted boronic acids in OLED material synthesis.[2][4] This document provides a generalized protocol and application notes based on established Suzuki-Miyaura coupling procedures for the synthesis of OLED materials.

Data Presentation

The following table summarizes representative quantitative data from Suzuki-Miyaura coupling reactions used in the synthesis of OLED host materials, illustrating typical yields and the performance of devices incorporating these materials.

Aryl Halide PartnerBoronic Acid PartnerCatalyst SystemSolvent/BaseReaction Time (h)Yield (%)Max. External Quantum Efficiency (EQE) (%)Luminance (cd/A)
9-bromo-SBFF10-phenylanthracene-9-yl boronic acidPd(PPh₃)₄Toluene/Na₂CO₃24857.036.60
9-bromo-SBFF10-(naphthalene-1-yl)anthracene-9-yl boronic acidPd(PPh₃)₄Toluene/Na₂CO₃2482--
9,10-dibromoanthraceneBenzofuran-2-boronic acidPalladacycle IATHF/H₂O / K₂CO₃12~80-90 (mono-arylated)--
5-(4-bromophenyl)-4,6-dichloropyrimidineVarious arylboronic acidsPd(PPh₃)₄1,4-Dioxane / K₃PO₄-Good--

Note: Data is compiled from analogous reactions and is intended to be representative. SBFF = spiro[benzo[c]fluorene-7,9′-fluorene].[5]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling in OLED Material Synthesis

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between an aryl halide and this compound to synthesize a core structure for an OLED material.

Materials:

  • This compound

  • Aryl halide (e.g., a brominated or iodinated aromatic core for the OLED material)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a palladacycle catalyst)[6]

  • Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Carbonate (Na₂CO₃), or Potassium Phosphate (K₃PO₄))

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, or a mixture of THF/Water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), and the base (2.0-3.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add the anhydrous solvent (10-20 mL) to the flask via syringe. In a separate container, dissolve the palladium catalyst (0.01-0.05 mmol) in a small amount of the solvent and add it to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add water and an organic solvent (e.g., ethyl acetate) to the flask. Separate the organic layer.

  • Extraction: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Mandatory Visualization

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Boronic_Acid This compound Suzuki_Coupling Suzuki-Miyaura Cross-Coupling Boronic_Acid->Suzuki_Coupling Aryl_Halide Aryl Halide (Core Structure) Aryl_Halide->Suzuki_Coupling Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Suzuki_Coupling Base Base (e.g., K₂CO₃) Base->Suzuki_Coupling Solvent Solvent (e.g., Toluene) Solvent->Suzuki_Coupling Inert_Atmosphere Inert Atmosphere (N₂ or Ar) Inert_Atmosphere->Suzuki_Coupling Workup_Purification Work-up & Purification Suzuki_Coupling->Workup_Purification Final_Product Final OLED Material (Core-Pendant Structure) Workup_Purification->Final_Product

Caption: General workflow for the synthesis of an OLED material via Suzuki-Miyaura coupling.

Logical_Relationship cluster_boronic_acid Boronic Acid Substituents cluster_device_performance OLED Device Performance Chloro Chloro (Cl) Molecular_Properties Molecular Properties (HOMO/LUMO, Steric Hindrance, Solubility) Chloro->Molecular_Properties Electron-withdrawing Ethoxy Ethoxy (OEt) Ethoxy->Molecular_Properties Electron-donating, Steric bulk Fluoro Fluoro (F) Fluoro->Molecular_Properties Strongly electron-withdrawing Emission_Color Emission Color Molecular_Properties->Emission_Color Quantum_Efficiency Quantum Efficiency (EQE) Molecular_Properties->Quantum_Efficiency Lifetime Operational Lifetime Molecular_Properties->Lifetime Voltage Driving Voltage Molecular_Properties->Voltage

Caption: Influence of substituents on the boronic acid on the final OLED device properties.

References

Application Notes and Protocols for the Cross-Coupling of (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid with Heteroaryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid with a variety of heteroaryl halides. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its substitution pattern. The protocols outlined below are designed to serve as a starting point for researchers, offering robust conditions for the synthesis of complex biaryl and heteroaryl structures.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. It typically involves the palladium-catalyzed reaction between an organoborane (such as a boronic acid) and an organohalide. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of starting materials.

This compound is a valuable synthon in drug discovery. The presence of chloro, ethoxy, and fluoro substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including metabolic stability, lipophilicity, and binding interactions with biological targets. The cross-coupling of this boronic acid with heteroaryl halides provides a direct route to novel compounds with potential therapeutic applications.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the heteroaryl halide (Het-X), forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.

dot

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the cross-coupling of this compound with various heteroaryl halides. Optimization may be required for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Heteroaryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF, or a mixture with water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the heteroaryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent Addition: Add the anhydrous solvent (e.g., 1,4-Dioxane/H₂O 4:1) via syringe. The total volume should be sufficient to create a stirrable slurry (typically 0.1-0.2 M concentration with respect to the heteroaryl halide).

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired coupled product.

Experimental_Workflow A 1. Combine Reactants (Heteroaryl Halide, Boronic Acid, Catalyst, Base) B 2. Inert Atmosphere (Purge with N2 or Ar) A->B C 3. Add Solvent B->C D 4. Heat Reaction Mixture C->D E 5. Monitor Progress (TLC or LC-MS) D->E F 6. Reaction Work-up (Extraction and Washing) E->F Reaction Complete G 7. Purification (Column Chromatography) F->G H Final Product G->H

Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of various palladium catalysts for the Suzuki-Miyaura cross-coupling reaction of (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid with a focus on producing substituted biaryl compounds, which are crucial intermediates in pharmaceutical and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a base.[1] The resulting biaryl structures are prevalent in a wide array of biologically active molecules and functional materials.

This compound is a valuable building block that introduces a uniquely substituted phenyl moiety into target molecules. The presence of chloro, ethoxy, and fluoro substituents can significantly influence the pharmacokinetic and physicochemical properties of the final compounds, making this reagent particularly relevant in drug discovery and development.

This document outlines recommended palladium catalysts, ligands, and reaction conditions for the successful coupling of (3--Chloro-4-ethoxy-2-fluorophenyl)boronic acid with various aryl and heteroaryl halides. Detailed experimental protocols and a summary of expected outcomes are provided to assist researchers in optimizing their synthetic routes.

Palladium Catalyst Selection

The choice of palladium catalyst and associated ligand is critical for achieving high yields and reaction efficiency. For the coupling of an electron-rich, sterically hindered boronic acid like this compound, catalyst systems that are both highly active and stable are preferred. Below is a summary of commonly used palladium catalyst systems suitable for this type of transformation.

Catalyst PrecursorLigandTypical Loading (mol%)BaseSolvent SystemTemperature (°C)Notes
Pd(PPh₃)₄PPh₃ (integrated)2-5K₂CO₃, K₃PO₄Dioxane/H₂O, Toluene/H₂O80-110A classic, versatile catalyst, though may require higher temperatures and longer reaction times for challenging substrates.
Pd(dppf)Cl₂dppf (integrated)1-3K₂CO₃, Cs₂CO₃Dioxane/H₂O, THF/H₂O80-100A robust and widely used catalyst for a broad range of Suzuki couplings, often providing good to excellent yields.[2]
Pd₂(dba)₃XPhos or SPhos1-2 (Pd)K₃PO₄, Cs₂CO₃Toluene, DioxaneRT-110Buchwald ligands like XPhos and SPhos are highly effective for coupling sterically hindered and electron-rich substrates, often allowing for lower catalyst loadings and milder reaction conditions.[]
XPhos Pd G2XPhos (integrated)1-2K₃PO₄, Cs₂CO₃Toluene, DioxaneRT-100A second-generation Buchwald precatalyst that is air and moisture stable, offering high activity and reproducibility for Suzuki-Miyaura couplings.[][4]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific coupling partner and desired scale.

Protocol 1: General Procedure using Pd(dppf)Cl₂

This protocol is a reliable starting point for the coupling of this compound with a variety of aryl and heteroaryl bromides.

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl bromide (1.1 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl/heteroaryl bromide, and potassium carbonate.

  • Seal the flask with a septum and evacuate and backfill with an inert gas three times.

  • Under a positive flow of inert gas, add Pd(dppf)Cl₂.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Microwave-Assisted Coupling using XPhos Pd G2

This protocol is suitable for rapid optimization and synthesis, particularly with more challenging coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl chloride/bromide (1.2 equiv)

  • XPhos Pd G2 (0.01-0.03 equiv)

  • Potassium phosphate (K₃PO₄) (2.5 equiv)

  • Toluene or 1,4-Dioxane (anhydrous)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a microwave vial equipped with a magnetic stir bar, add this compound, the aryl/heteroaryl halide, XPhos Pd G2, and potassium phosphate.

  • Add anhydrous toluene or 1,4-dioxane.

  • Seal the vial with a cap.

  • Place the vial in a microwave reactor and heat to 100-120 °C for 30-90 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Visualizing the Process

To better understand the experimental and chemical processes, the following diagrams are provided.

experimental_workflow Experimental Workflow for Suzuki Coupling reagents 1. Add Reactants & Base (this compound, Aryl Halide, Base) inert 2. Create Inert Atmosphere (Evacuate & backfill with Ar/N₂) reagents->inert catalyst 3. Add Pd Catalyst & Solvent inert->catalyst reaction 4. Heat and Stir (Monitor by TLC/LC-MS) catalyst->reaction workup 5. Work-up (Quench, Extract, Wash, Dry) reaction->workup purification 6. Purify (Column Chromatography) workup->purification product Final Product purification->product

Caption: A typical experimental workflow for the Suzuki coupling.

suzuki_catalytic_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition pd2_alkoxide R¹-Pd(II)L₂-OR'' pd2_halide->pd2_alkoxide Metathesis pd2_biaryl R¹-Pd(II)L₂-R² pd2_alkoxide->pd2_biaryl Transmetalation pd2_biaryl->pd0 Reductive Elimination product R¹-R² boronate R²-B(OH)₂ boronate_complex [R²-B(OH)₃]⁻ boronate->boronate_complex Base Activation halide R¹-X base Base (e.g., K₂CO₃)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Troubleshooting

  • Low Yield:

    • Catalyst Deactivation: The presence of multiple substituents on the boronic acid may lead to catalyst deactivation. Consider using more robust, bulky electron-rich ligands such as XPhos or SPhos to protect the palladium center.

    • Protodeboronation: The boronic acid can be replaced by a proton, especially in the presence of water at elevated temperatures. Using a stronger, less nucleophilic base like K₃PO₄ or Cs₂CO₃ and minimizing reaction time can mitigate this side reaction.

    • Incomplete Reaction: If the reaction stalls, a fresh portion of the palladium catalyst can be added. Ensure the solvent is anhydrous and thoroughly degassed.

  • Side Reactions:

    • Homocoupling: The self-coupling of the boronic acid or the aryl halide can occur. This can often be minimized by carefully controlling the stoichiometry and using a 1:1.1 to 1:1.2 ratio of boronic acid to aryl halide.

By following these guidelines and protocols, researchers can effectively utilize this compound in Suzuki-Miyaura cross-coupling reactions to synthesize a diverse range of valuable biaryl compounds.

References

Application Notes: (3-Chloro-4-ethoxy-2-fluorophenyl)boronic Acid in the Synthesis of Focal Adhesion Kinase (FAK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

(3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid is a specialized organic building block crucial in medicinal chemistry for the synthesis of targeted therapeutics. Its primary application lies in the construction of complex molecules through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This boronic acid derivative is particularly valuable in the development of kinase inhibitors, a class of drugs that interfere with the action of protein kinases, which are key regulators of cell signaling pathways often dysregulated in diseases like cancer.

A prominent application of this compound is in the synthesis of GSK2256098 , a potent and selective inhibitor of Focal Adhesion Kinase (FAK).[1][2] FAK is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[3][4] Its overexpression and hyperactivation are implicated in the progression and metastasis of various solid tumors, making it a compelling target for anticancer drug development.[3][4]

GSK2256098 acts as an ATP-competitive inhibitor, targeting the autophosphorylation site of FAK at tyrosine 397 (Tyr397).[1][2] Inhibition of FAK phosphorylation at this site disrupts downstream signaling cascades, including the PI3K/Akt and ERK pathways, which are critical for tumor cell survival and proliferation.[1][2] The unique substitution pattern of the phenylboronic acid, with its chloro, ethoxy, and fluoro groups, is designed to optimize binding affinity and selectivity for the FAK kinase domain.

Quantitative Data

The inhibitory activity of GSK2256098, synthesized using this compound, has been characterized in various preclinical models. The following table summarizes key quantitative data for this compound.

ParameterValueCell Line/Assay ConditionReference
Ki (app) 0.4 nMFAK kinase assay[2]
IC50 1.5 nMFAK enzymatic assay[3]
IC50 8.5 nMFAK (pY397) inhibition in U87MG (glioblastoma) cells[1][2]
IC50 12 nMFAK (pY397) inhibition in A549 (lung cancer) cells[1][2]
IC50 15 nMFAK (pY397) inhibition in OVCAR8 (ovarian cancer) cells[1][2]

Experimental Protocols

The synthesis of GSK2256098 involves a multi-step sequence, with the key step being a Suzuki-Miyaura cross-coupling reaction to introduce the (3-chloro-4-ethoxy-2-fluorophenyl)amino moiety. Below are detailed protocols for the synthesis of the necessary precursors and the final coupling step.

Protocol 1: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

A common route to the pyrazolo[1,5-a]pyrimidine scaffold involves the condensation of a 3-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent.

Step 1: Synthesis of 3-Amino-5-methyl-1H-pyrazole-4-carbonitrile

  • To a solution of (1-ethoxyethylidene)malononitrile (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours.

  • The product will precipitate from the reaction mixture. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 3-amino-5-methyl-1H-pyrazole-4-carbonitrile.

Step 2: Synthesis of 5,7-Dichloro-pyrazolo[1,5-a]pyrimidine

  • A mixture of 3-amino-5-methyl-1H-pyrazole-4-carbonitrile (1.0 eq) and ethyl acetoacetate (1.2 eq) in acetic acid is heated to reflux for 4 hours.

  • Cool the reaction mixture and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine.

  • Treat the 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine with excess phosphorus oxychloride (POCl3) and heat at reflux for 3 hours.

  • Carefully quench the reaction mixture by pouring it onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5,7-dichloropyrazolo[1,5-a]pyrimidine.

Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of GSK2256098 Intermediate

This protocol describes the key coupling reaction between the pyrazolo[1,5-a]pyrimidine core and this compound.

  • To a reaction vessel, add 5,7-dichloropyrazolo[1,5-a]pyrimidine (1.0 eq), this compound (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base such as potassium carbonate (2.0 eq).

  • Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 7-((3-chloro-4-ethoxy-2-fluorophenyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine intermediate.

Protocol 3: Final Assembly of GSK2256098

The final step involves the displacement of the remaining chlorine atom with the appropriate side chain.

  • To a solution of the 7-((3-chloro-4-ethoxy-2-fluorophenyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine intermediate (1.0 eq) in a suitable solvent such as DMF, add N-(3-aminopropyl)-N-methylsulfamide (1.5 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture and pour it into water.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer, dry it, and concentrate it.

  • Purify the final product, GSK2256098, by column chromatography or recrystallization.

Visualizations

Focal Adhesion Kinase (FAK) Signaling Pathway

The following diagram illustrates the central role of FAK in mediating signals from the extracellular matrix (via integrins) to downstream pathways that control cell survival, proliferation, and migration. GSK2256098 inhibits the autophosphorylation of FAK at Tyr397, thereby blocking these downstream effects.

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrins Integrins ECM->Integrins FAK FAK Integrins->FAK Activation pY397 p-FAK (Tyr397) FAK->pY397 Autophosphorylation GSK2256098 GSK2256098 GSK2256098->FAK Inhibition Src Src pY397->Src Recruitment & Activation PI3K PI3K pY397->PI3K Grb2_Sos Grb2/Sos pY397->Grb2_Sos Src->pY397 Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

FAK Signaling Pathway and Inhibition by GSK2256098
Experimental Workflow: Synthesis of GSK2256098

This diagram outlines the key steps in the synthesis of GSK2256098, highlighting the crucial Suzuki-Miyaura coupling reaction.

Synthesis_Workflow start1 3-Amino-5-methyl- 1H-pyrazole-4-carbonitrile intermediate1 5,7-Dichloropyrazolo- [1,5-a]pyrimidine start1->intermediate1 Cyclization & Chlorination start2 (3-Chloro-4-ethoxy- 2-fluorophenyl)boronic acid intermediate2 7-((3-chloro-4-ethoxy-2-fluorophenyl)amino) -5-chloropyrazolo[1,5-a]pyrimidine start2->intermediate2 start3 N-(3-aminopropyl)- N-methylsulfamide final_product GSK2256098 start3->final_product intermediate1->intermediate2 Suzuki-Miyaura Coupling intermediate2->final_product Nucleophilic Substitution

Synthetic Workflow for GSK2256098

References

Application Notes and Protocols for (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid is a versatile synthetic intermediate with significant applications in medicinal chemistry, particularly in the development of targeted cancer therapies. This document provides detailed application notes and experimental protocols for its use, focusing on its role in the synthesis of the Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitor, Ribociclib.

Overview and Key Applications

This compound serves as a crucial building block for introducing the 3-chloro-4-ethoxy-2-fluorophenyl moiety into target molecules. This substituted phenyl ring is a key pharmacophoric element in several drug candidates. Its primary application lies in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, and in the synthesis of aniline derivatives for subsequent C-N bond formation reactions like the Buchwald-Hartwig amination.

The most prominent application of this boronic acid is in the synthesis of Ribociclib, a frontline treatment for certain types of breast cancer. In this context, it is used to prepare a key aniline intermediate, which is then coupled with a pyrrolo[2,3-d]pyrimidine core to form the final drug substance.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 909122-50-5
Molecular Formula C₈H₉BClFO₃
Molecular Weight 218.42 g/mol
Appearance White to off-white powder
Purity ≥98%

Role in CDK4/6 Inhibition: The Ribociclib Signaling Pathway

Ribociclib is a selective inhibitor of CDK4 and CDK6, two key enzymes that regulate the cell cycle. In many cancers, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation. Ribociclib intervenes in this process by blocking the phosphorylation of the retinoblastoma protein (Rb), thereby inducing G1 cell cycle arrest and inhibiting tumor growth. The (3-chloro-4-ethoxy-2-fluorophenyl) group of Ribociclib plays a critical role in its binding to the ATP-binding pocket of CDK4/6, contributing to its high potency and selectivity.

CDK4_6_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases bind to Cyclin D Cyclin D Receptor Tyrosine Kinases->Cyclin D upregulate Cyclin D-CDK4/6 Complex Cyclin D-CDK4/6 Complex Cyclin D->Cyclin D-CDK4/6 Complex associates with CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Complex Rb Rb Cyclin D-CDK4/6 Complex->Rb phosphorylates E2F E2F Rb->E2F releases G1-S Phase Transition G1-S Phase Transition E2F->G1-S Phase Transition activates transcription for Cell Proliferation Cell Proliferation G1-S Phase Transition->Cell Proliferation Ribociclib Ribociclib Ribociclib->Cyclin D-CDK4/6 Complex Inhibition Inhibition

Ribociclib's mechanism of action in the CDK4/6 signaling pathway.

Experimental Protocols

The synthesis of Ribociclib involves a multi-step process where this compound is a precursor to a key aniline intermediate. This aniline is then coupled with the pyrrolo[2,3-d]pyrimidine core via a Buchwald-Hartwig amination reaction.

Synthesis of the Pyrrolo[2,3-d]pyrimidine Intermediate

A key intermediate, 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide, is synthesized first. This involves the cyclization of a substituted pyrimidine precursor.

Experimental_Workflow cluster_synthesis Synthetic Pathway to Ribociclib A 5-bromo-2,4-dichloropyrimidine B Substitution with Cyclopentylamine A->B C Sonogashira Coupling B->C D Cyclization C->D E Oxidation D->E F Amidation E->F G 2-chloro-7-cyclopentyl-N,N-dimethyl- 7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide F->G K Buchwald-Hartwig Amination G->K H This compound I Conversion to Aniline Derivative H->I J 3-Chloro-4-ethoxy-2-fluoroaniline I->J J->K L Ribociclib Precursor K->L M Final Coupling and Deprotection L->M N Ribociclib M->N

General synthetic workflow for Ribociclib.

Protocol 3.1.1: Synthesis of 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide [1][2]

This synthesis is a multi-step process starting from 5-bromo-2,4-dichloropyrimidine.

  • Substitution: 5-bromo-2,4-dichloropyrimidine is reacted with cyclopentylamine to yield 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine.

  • Sonogashira Coupling: The resulting compound undergoes a Sonogashira coupling with an appropriate alkyne.

  • Cyclization: The coupled product is then cyclized to form the pyrrolo[2,3-d]pyrimidine ring system.

  • Oxidation and Amidation: The intermediate is oxidized to the corresponding carboxylic acid, which is then amidated with dimethylamine to afford the target intermediate.

Table 2: Reaction Parameters for the Synthesis of the Pyrrolo[2,3-d]pyrimidine Intermediate [2]

StepKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
Amidation 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, EDCI, DimethylamineDMF20-256-892
Buchwald-Hartwig Amination for Ribociclib Synthesis

The key C-N bond in Ribociclib is formed through a Buchwald-Hartwig amination reaction, coupling the pyrrolo[2,3-d]pyrimidine intermediate with an aniline derivative. While this compound is not directly used in this step, it is a precursor for the required 3-chloro-4-ethoxy-2-fluoroaniline.

Protocol 3.2.1: Buchwald-Hartwig Amination [3]

This protocol describes the coupling of 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide with tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, a surrogate for the aniline derived from the boronic acid, as detailed in patent literature for Ribociclib synthesis.

  • Reaction Setup: To a solution of tert-butyl 4-(6-aminopyridin-3-yl) piperazine-1-carboxylate (100 g) and 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (100 g) in acetonitrile (1000 ml), add potassium tertiary butoxide (76.65 g) and copper (I) iodide (3.25 g) at 20-30° C.

  • Reaction Execution: Place the reaction mixture under a nitrogen atmosphere for 1 hour at 70-80° C.

  • Workup: After completion of the reaction, add distilled water (1000 ml). Slowly cool the reaction mass to 20-30° C. with stirring for 2-3 hours.

  • Isolation: Filter the resulting solid to give the crude product.

Table 3: Reaction Parameters for Buchwald-Hartwig Amination [3]

Reactant 1Reactant 2CatalystBaseSolventTemperature (°C)Time (h)Yield (%)
2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamidetert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylateCopper(I) iodidePotassium tertiary butoxideAcetonitrile70-80165.0

Characterization Data

2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide:

  • Molecular Formula: C₁₄H₁₇ClN₄O[4]

  • Molecular Weight: 292.76 g/mol [4]

  • Appearance: Off-white to light grey solid.[3]

  • Purity (HPLC): >99%[3]

  • ¹H NMR: Available from chemical suppliers.[5]

Conclusion

This compound is a valuable and essential intermediate for the synthesis of complex pharmaceutical molecules, most notably the CDK4/6 inhibitor Ribociclib. Its utility in forming key aniline precursors for C-N cross-coupling reactions highlights its importance in modern drug development. The provided protocols and data serve as a comprehensive guide for researchers and scientists working in the field of medicinal chemistry and drug discovery.

References

Application Notes and Protocols for C-C Bond Formation Using (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid is a versatile organic compound utilized as a key building block in the synthesis of complex molecules, particularly in the fields of pharmaceutical and materials science. Its substituted phenyl ring makes it a valuable precursor for creating intricate biaryl structures, which are common motifs in biologically active compounds and advanced materials. The primary application of this boronic acid in carbon-carbon (C-C) bond formation is the Suzuki-Miyaura cross-coupling reaction, a powerful and widely used palladium-catalyzed process.

This document provides detailed application notes and generalized protocols for the use of this compound in Suzuki-Miyaura coupling reactions. While specific quantitative data for this particular boronic acid is not extensively available in the public domain, the following protocols are based on well-established principles of Suzuki-Miyaura reactions and can be adapted by researchers as a strong starting point for their synthetic endeavors.

Core Concepts: The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate. This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of starting materials.

The catalytic cycle of the Suzuki-Miyaura reaction involves three fundamental steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (Ar-X) to form a palladium(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (Ar'-B(OH)₂) transfers its organic group to the palladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple to form the new biaryl product (Ar-Ar'), and the palladium(0) catalyst is regenerated, allowing the cycle to continue.

Quantitative Data

A comprehensive search of scientific literature and chemical databases did not yield specific, tabulated quantitative data for the Suzuki-Miyaura coupling of this compound with a variety of coupling partners. The following table is provided as a template for researchers to document their results when employing this reagent. The parameters listed are the key variables that will influence the reaction's success and yield.

Table 1: Reaction Parameters for Suzuki-Miyaura Coupling of this compound

EntryAryl Halide/Triflate PartnerPalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (2-5)-K₂CO₃ (2)Toluene/H₂O9012Data not available
21-Iodo-4-nitrobenzenePdCl₂(dppf) (2-5)-Cs₂CO₃ (2)Dioxane1008Data not available
32-BromopyridinePd(OAc)₂ (2-5)SPhos (4-10)K₃PO₄ (3)THF/H₂O8016Data not available
4Phenyl triflatePd₂(dba)₃ (1-3)XPhos (2-6)K₂CO₃ (2)1,4-Dioxane11012Data not available
54-ChlorobenzonitrilePd(OAc)₂ (3-5)RuPhos (6-10)CsF (2.5)t-Amyl alcohol10024Data not available

Researchers are encouraged to use this table to systematically record their experimental findings.

Experimental Protocols

The following is a generalized experimental protocol for a Suzuki-Miyaura coupling reaction using this compound. This protocol should be considered a starting point and may require optimization depending on the specific aryl halide or triflate used.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide or triflate (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, RuPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Degassed solvent (e.g., Toluene/H₂O, Dioxane, THF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl halide or triflate (1.0 equiv.), this compound (1.2 equiv.), and the base (2-3 equiv.).

  • Catalyst and Ligand Addition: In a glovebox or under a stream of inert gas, add the palladium catalyst (1-5 mol%) and, if necessary, the phosphine ligand (2-10 mol%) to the reaction vessel.

  • Solvent Addition: Add the degassed solvent to the reaction mixture. The concentration is typically in the range of 0.1-0.5 M with respect to the limiting reagent (the aryl halide/triflate).

  • Inert Atmosphere: Seal the reaction vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain the desired biaryl compound.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_products Product Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition Ar-Pd(II)-Ar'L_n Ar-Pd(II)-Ar'L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)-Ar'L_n Transmetalation Ar-Pd(II)-Ar'L_n->Pd(0)L_n Reductive Elimination Ar-Ar' Biaryl Product (Ar-Ar') Ar-Pd(II)-Ar'L_n->Ar-Ar' Ar-X Aryl Halide (Ar-X) Ar-X->Ar-Pd(II)(X)L_n Ar'-B(OH)2 This compound (Ar'-B(OH)₂) Ar'-B(OH)2->Ar-Pd(II)-Ar'L_n Base Base (e.g., K₂CO₃) Base->Ar-Pd(II)-Ar'L_n Suzuki_Workflow start Start reagents Combine Aryl Halide, This compound, and Base in Flask start->reagents catalyst Add Palladium Catalyst and Ligand (if needed) reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Purge with Inert Gas (Ar or N₂) solvent->inert reaction Heat and Stir (80-110 °C) inert->reaction monitoring Monitor Reaction Progress (TLC, GC-MS, or LC-MS) reaction->monitoring workup Reaction Work-up: - Cool to RT - Dilute with Organic Solvent - Wash with H₂O and Brine - Dry and Concentrate monitoring->workup Upon Completion purification Purify Crude Product (Column Chromatography or Recrystallization) workup->purification product Isolated Biaryl Product purification->product

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with Electron-Deficient Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki coupling reactions involving electron-deficient boronic acids.

Troubleshooting Guides

Difficulties in Suzuki coupling reactions with electron-deficient boronic acids often stem from their reduced nucleophilicity and susceptibility to side reactions. The following guide addresses common problems, their potential causes, and recommended solutions.

Common Problems and Solutions

ProblemPotential CauseRecommended Solution
Low to No Yield Slow Transmetalation: Electron-deficient boronic acids exhibit slower rates of transmetalation.[1]Use a stronger base: Employ bases like K₃PO₄ or Cs₂CO₃ to facilitate the formation of the more reactive boronate species.[2][3] • Increase reaction temperature: Higher temperatures can help overcome the activation energy barrier for transmetalation.[2] • Use electron-rich ligands: Ligands such as SPhos and XPhos (Buchwald-type ligands) can enhance the catalytic activity.[1][2]
Protodeboronation: The C-B bond of the electron-deficient boronic acid is cleaved by a proton source (e.g., water), leading to the formation of an arene byproduct.[3]Use anhydrous conditions: Employ dry solvents and reagents to minimize water content.[3] • Use a milder base: Bases like KF can sometimes suppress protodeboronation.[3] • Use more stable boronic acid derivatives: Convert the boronic acid to a pinacol ester, MIDA boronate, or an aryltrifluoroborate to increase stability.[3][4]
Catalyst Deactivation/Decomposition: The palladium catalyst can be deactivated by oxygen or impurities.[2][3]Thoroughly degas solvents: Remove dissolved oxygen by sparging with an inert gas (Argon or Nitrogen) or by freeze-pump-thaw cycles.[2][3] • Use fresh, high-quality reagents: Ensure the purity of your catalyst, ligands, and other reagents.[3]
Homocoupling of Boronic Acid Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[5]Maintain a strict inert atmosphere: Purge the reaction vessel with Argon or Nitrogen before adding reagents and maintain a positive pressure of inert gas throughout the reaction.[2][3]
Use of Pd(II) Precatalyst: Pd(II) sources can induce homocoupling during their in-situ reduction to the active Pd(0) species.[5]Use a Pd(0) source directly: Employing catalysts like Pd(PPh₃)₄ can sometimes mitigate this issue.[1] • Use pre-formed, air-stable precatalysts: Buchwald-type precatalysts (e.g., XPhos Pd G3) are often more reliable.[2]
Incomplete Reaction Insufficient Base Strength: The chosen base may not be strong enough to activate the boronic acid effectively.[1]Switch to a stronger base: Consider using K₃PO₄, Cs₂CO₃, or other strong inorganic bases.[1][2]
Steric Hindrance: Bulky substituents on either coupling partner can hinder the reaction.[2]Use sterically demanding ligands: Buchwald-type ligands are often effective for sterically hindered substrates.[2]

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with an electron-deficient boronic acid is not working. What are the first things I should check?

A1: When a Suzuki coupling fails, a systematic check of your reagents and setup is crucial.

  • Reagent Integrity: Ensure your palladium catalyst and phosphine ligands are not degraded or oxidized.[3] Use fresh, high-purity boronic acid, as electron-deficient variants can be prone to decomposition.[2]

  • Inert Atmosphere: Confirm that your reaction is performed under a strict inert atmosphere (Argon or Nitrogen) to prevent catalyst deactivation by oxygen.[3] Ensure your solvents are thoroughly degassed.[3]

  • Base and Solvent Quality: Use high-purity, and in many cases, anhydrous bases and solvents.[3]

Q2: I'm observing a significant amount of a byproduct that corresponds to the protonated form of my starting boronic acid. What is happening and how can I prevent it?

A2: You are likely observing the effects of protodeboronation, a common side reaction with electron-deficient boronic acids where the boronic acid group is replaced by a hydrogen atom.[3] To minimize this:

  • Minimize Water: Use anhydrous solvents and reagents. While some Suzuki protocols use aqueous bases, water can be a proton source for this side reaction.[3]

  • Choice of Base: The base is crucial for activating the boronic acid but can also promote protodeboronation.[3] Using milder bases like KF or K₃PO₄ can be beneficial.[3]

  • Stable Boron Reagents: Convert the boronic acid to a more stable form like a pinacol ester, MIDA boronate, or an aryltrifluoroborate.[3][4] These derivatives often release the active boronic acid species slowly, minimizing its concentration and thus the rate of protodeboronation.[3]

Q3: Which palladium catalyst and ligand combination is best for coupling electron-deficient boronic acids?

A3: While the optimal choice is substrate-dependent, catalyst systems that are highly active and promote rapid transmetalation are generally preferred.

  • Buchwald-type ligands and precatalysts: Ligands like SPhos and XPhos, often used with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, or as pre-formed precatalysts (e.g., XPhos Pd G3), are excellent for challenging substrates, including electron-poor ones.[1][2] They are electron-rich and bulky, which facilitates both oxidative addition and reductive elimination.

  • PdCl₂(dppf): This is a relatively air-stable and effective catalyst for a range of substrates, though it may not be as active as the Buchwald systems for particularly challenging couplings.[1]

  • Pd(PPh₃)₄: While readily available, it generally shows lower activity for electron-deficient substrates and may require higher temperatures.[1]

Q4: Should I use a boronic acid or a boronic ester (e.g., pinacol ester) for my reaction?

A4: Boronic acids are often more reactive than their ester counterparts.[6] However, for electron-deficient systems prone to decomposition and protodeboronation, the increased stability of boronic esters like pinacol esters often makes them the superior choice.[3][5] They are generally easier to handle and purify.

Experimental Protocols

General Protocol for Suzuki Coupling with an Electron-Deficient Boronic Acid

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Electron-deficient boronic acid or ester (1.2–1.5 equiv)[2]

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)[2]

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv), finely powdered[2]

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O 10:1, Toluene/H₂O 9:1)[1][2]

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, the boronic acid/ester, and the base.[2]

  • Inert Atmosphere: Seal the vial with a septum and purge with Argon or Nitrogen for 5-10 minutes.[2]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst. Then, add the degassed solvent via syringe.[2]

  • Reaction: Place the vial in a pre-heated heating block (e.g., 80-100 °C) and stir vigorously.[3]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.[2]

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by flash column chromatography.[2]

Visualizations

Troubleshooting_Workflow Start Low Yield or No Reaction with Electron-Deficient Boronic Acid Cause1 Slow Transmetalation? Start->Cause1 Cause2 Protodeboronation? Start->Cause2 Cause3 Catalyst Inactive? Start->Cause3 Sol1a Use Stronger Base (e.g., K₃PO₄, Cs₂CO₃) Cause1->Sol1a Sol1b Increase Temperature Cause1->Sol1b Sol1c Use Electron-Rich Ligand (e.g., SPhos, XPhos) Cause1->Sol1c Sol2a Use Anhydrous Conditions Cause2->Sol2a Sol2b Use Stable Boronic Ester (Pinacol, MIDA) Cause2->Sol2b Sol3a Degas Solvents Thoroughly Cause3->Sol3a Sol3b Use Fresh Catalyst/Ligand Cause3->Sol3b

Caption: Troubleshooting workflow for Suzuki coupling.

Suzuki_Cycle pd0 Pd(0)L₂ pdiil Ar-Pd(II)L₂-X pd0->pdiil Ar-X oa_label Oxidative Addition trans_complex [Ar-Pd(II)L₂-Ar']⁻ pdiil->trans_complex Ar'-B(OR)₂ Base trans_label Transmetalation (Often rate-limiting for electron-deficient Ar'-B(OR)₂) trans_complex->pd0 product Ar-Ar' trans_complex->product re_label Reductive Elimination

Caption: Suzuki coupling catalytic cycle.

References

minimizing homocoupling of (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid

This guide provides researchers, scientists, and drug development professionals with technical support for minimizing the homocoupling of this compound during Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling and why is it a problem?

A1: Homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid react with each other to form a symmetrical biaryl dimer. In the case of this compound, this results in the formation of 3,3'-Dichloro-4,4'-diethoxy-2,2'-difluorobiphenyl. This side reaction is problematic because it consumes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the structural similarity of the byproduct to the target molecule.

Q2: What are the primary causes of homocoupling with this specific boronic acid?

A2: The primary causes of homocoupling are generally not substrate-specific and apply to this compound as well. The two main mechanisms are:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then promote the homocoupling of the boronic acid. Rigorous exclusion of oxygen is one of the most critical factors in preventing this pathway.

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt, such as Palladium(II) acetate (Pd(OAc)₂) or Palladium(II) chloride (PdCl₂), is used as the catalyst precursor, it can react directly with the boronic acid to form the homocoupled product while being reduced to the active Pd(0) state.

Q3: How do the substituents (Chloro, Ethoxy, Fluoro) on my boronic acid affect its tendency to homocouple?

A3: While the fundamental mechanisms of homocoupling remain the same, the electronic properties of the substituents can influence the boronic acid's reactivity. The electron-withdrawing fluorine and chlorine atoms can make the arylboronic acid more susceptible to certain side reactions. Conversely, the electron-donating ethoxy group can also impact the electronic density of the aromatic ring. While there is no simple rule, electron-deficient arylboronic acids have been shown in some systems to be more prone to homocoupling. Therefore, careful optimization of reaction conditions is crucial for this substrate.

Q4: Can my choice of palladium source significantly reduce homocoupling?

A4: Absolutely. Using a pre-formed Pd(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), can significantly reduce the homocoupling that occurs at the start of the reaction. This is because you are starting with the active form of the catalyst, bypassing the initial reduction step from Pd(II) which can consume the boronic acid.

Q5: How can I detect and quantify the homocoupling byproduct in my reaction mixture?

A5: The homocoupling byproduct can be identified by standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. You will observe a peak in the chromatogram or a set of signals in the NMR spectrum corresponding to the symmetrical 3,3'-Dichloro-4,4'-diethoxy-2,2'-difluorobiphenyl. Comparing the crude reaction mixture analysis to a pure standard of your desired product will help in identifying the byproduct. Quantification can be achieved by using an internal standard in your analysis.

Troubleshooting Guides

Issue 1: Low yield of the desired product with a significant amount of a symmetrical biaryl byproduct.

This indicates that homocoupling of this compound is a major competing reaction.

Troubleshooting_Workflow start Issue: Significant Homocoupling Observed check_o2 1. Review Oxygen Exclusion Protocol start->check_o2 check_pd 2. Evaluate Palladium Source check_o2->check_pd solution_o2 Degas solvents (sparge with Ar/N₂) and run under a strict inert atmosphere. check_o2->solution_o2 Is protocol insufficient? check_conditions 3. Assess Reaction Conditions check_pd->check_conditions solution_pd Switch from a Pd(II) source (e.g., Pd(OAc)₂) to a Pd(0) source (e.g., Pd(PPh₃)₄). check_pd->solution_pd Using a Pd(II) source? check_procedure 4. Modify Reaction Procedure check_conditions->check_procedure solution_conditions Screen bases (e.g., K₃PO₄), use a bulky, electron-rich ligand (e.g., SPhos), and run at the lowest effective temperature. check_conditions->solution_conditions Are conditions suboptimal? solution_procedure Employ slow addition of the boronic acid. Use a slight excess (1.1-1.2 eq) of the aryl halide. check_procedure->solution_procedure Is boronic acid concentration high? end_node Optimized Reaction: Minimized Homocoupling check_procedure->end_node solution_o2->check_pd solution_pd->check_conditions solution_conditions->check_procedure solution_procedure->end_node

Caption: Troubleshooting workflow for minimizing homocoupling.

Experimental Protocols & Data

General Protocol for Minimizing Homocoupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required based on the specific aryl halide used.

Reagent Preparation & Setup:

  • Degassing: All solvents (e.g., 1,4-dioxane, water) must be rigorously degassed prior to use. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes or by using three freeze-pump-thaw cycles.

  • Inert Atmosphere: The reaction should be carried out in a flame-dried Schlenk flask or a sealed vial under a positive pressure of an inert gas (Argon or Nitrogen).

Procedure:

  • To the reaction vessel, add the aryl halide (1.0 equiv.), a suitable base (e.g., K₃PO₄, 2.0 equiv.), and the palladium catalyst system (e.g., Pd₂(dba)₃ with a phosphine ligand).

  • Seal the vessel, and evacuate and backfill with inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • In a separate flask, dissolve this compound (1.2 - 1.5 equiv.) in a minimum amount of the degassed solvent.

  • Heat the reaction mixture containing the aryl halide to the desired temperature (e.g., 80-100 °C).

  • Slow Addition: Add the boronic acid solution dropwise to the heated reaction mixture over a period of 1-2 hours using a syringe pump.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Recommended Starting Conditions for Optimization

This table summarizes key parameters that can be screened to minimize homocoupling and maximize the yield of the desired cross-coupled product.

ParameterRecommended Starting PointAlternatives for OptimizationRationale for Minimizing Homocoupling
Palladium Source Pd₂(dba)₃ (1-2 mol%)Pd(PPh₃)₄Using a Pd(0) source avoids the initial Pd(II)-mediated homocoupling pathway.
Ligand SPhos (2-4 mol%)XPhos, RuPhosBulky, electron-rich ligands accelerate the desired catalytic cycle, outcompeting side reactions.
Base K₃PO₄ (2.0 equiv.)Cs₂CO₃, K₂CO₃, KFThe choice of base can significantly impact reaction outcome; screening is recommended.
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / H₂O, THF / H₂OAprotic solvents are generally preferred. Excessive water can sometimes promote homocoupling.
Temperature 80 °C60-100 °CRun the reaction at the lowest temperature that provides a reasonable rate to suppress side reactions.
Boronic Acid Stoich. 1.2 equivalents1.1 - 1.5 equivalentsA slight excess is needed, but a large excess can increase homocoupling. Slow addition is key.
Atmosphere Inert (Argon or Nitrogen)N/ARigorous exclusion of oxygen is the most critical step to prevent catalyst oxidation and subsequent homocoupling.

Visualizations

Proposed Homocoupling Mechanisms

The following diagram illustrates the two primary pathways responsible for the undesired homocoupling of boronic acids.

Homocoupling_Mechanisms cluster_0 A: Oxygen-Mediated Homocoupling cluster_1 B: Pd(II) Precursor-Mediated Homocoupling pd0_a L₂Pd(0) pd_peroxo L₂(O₂)Pd(II) pd0_a->pd_peroxo + O₂ (Oxidation) o2 O₂ arpdoh L₂ArPd(II)OH pd_peroxo->arpdoh + ArB(OH)₂ arb_oh2_a1 ArB(OH)₂ arpdar L₂ArPd(II)Ar arpdoh->arpdar + ArB(OH)₂ (Transmetalation) arb_oh2_a2 ArB(OH)₂ ar_ar_a Ar-Ar (Homocoupling) arpdar->ar_ar_a Reductive Elimination ar_ar_a->pd0_a Regenerates Catalyst pd_ii Pd(II)X₂ (Precursor) ar_ar_b Ar-Ar (Homocoupling) pd_ii->ar_ar_b + 2 ArB(OH)₂ pd0_b Pd(0) (Active Catalyst) pd_ii->pd0_b + 2 ArB(OH)₂ arb_oh2_b1 2 x ArB(OH)₂

Caption: Proposed mechanisms for boronic acid homocoupling.

preventing protodeboronation of (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Protodeboronation Audience: Researchers, scientists, and drug development professionals.

This technical support guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of protodeboronation when using (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid in chemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is this compound particularly susceptible to it?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2] This reaction consumes the boronic acid, leading to reduced yields of the desired product and the formation of a byproduct, in this case, 2-chloro-1-ethoxy-3-fluorobenzene.[3][4]

This compound is especially prone to this reaction due to the presence of multiple electron-withdrawing substituents (chloro and fluoro groups) on the phenyl ring. These groups make the ipso-carbon (the carbon attached to the boron atom) more electron-deficient and thus more susceptible to protonolysis.[5][6] Protodeboronation is often accelerated under the basic conditions typically required for Suzuki-Miyaura coupling reactions.[1][4]

Q2: I am observing the formation of 2-chloro-1-ethoxy-3-fluorobenzene as a major byproduct. What is happening in my reaction?

A2: The formation of 2-chloro-1-ethoxy-3-fluorobenzene indicates that your starting material, this compound, is undergoing significant protodeboronation. This side reaction competes directly with the desired cross-coupling pathway, consuming both the boronic acid and potentially the catalyst's efficiency.

G Start This compound + Aryl Halide (Ar'-X) Conditions Pd Catalyst, Base Heat Start->Conditions Reaction Mixture Coupling Desired Suzuki Coupling Product (3-Chloro-4-ethoxy-2-fluoro-1,1'-biphenyl) SideProduct Protodeboronation Byproduct (2-Chloro-1-ethoxy-3-fluorobenzene) Conditions->Coupling Desired Pathway Conditions->SideProduct Undesired Pathway (Protodeboronation)

Caption: Competing reaction pathways for this compound.

Q3: How can I minimize protodeboronation by modifying my reaction conditions?

A3: Optimizing reaction parameters is the first line of defense against protodeboronation. The choice of base, temperature, and solvent system are all critical factors.

ParameterRecommendation to Minimize ProtodeboronationRationale
Base Use milder bases like K₃PO₄, Cs₂CO₃, or KF.[3][6]Strong bases (e.g., NaOH, KOH) significantly accelerate base-catalyzed protodeboronation. Milder bases are sufficient to activate the boronic acid for transmetalation but are less likely to promote the side reaction.[7]
Temperature Run the reaction at the lowest effective temperature (e.g., room temperature to 80 °C).Higher temperatures increase the rate of all reactions, but often accelerate protodeboronation more significantly than the desired coupling.[4][7]
Solvent/Water Use anhydrous solvents and minimize water content.Water acts as the proton source for protodeboronation. While a small amount of water can be beneficial for some Suzuki couplings, using strictly anhydrous conditions can suppress the side reaction.[4][6]
Reaction Time Monitor the reaction closely and stop it upon completion.Prolonged reaction times, especially at elevated temperatures, increase the opportunity for the boronic acid to decompose.[6]

Q4: Are there more stable alternatives to using the free boronic acid directly?

A4: Yes, converting the boronic acid to a more stable derivative is a highly effective strategy.[2] Boronic esters, such as pinacol esters or N-methyliminodiacetic acid (MIDA) boronates, are significantly more stable and less prone to premature protodeboronation.[3][6] These derivatives act as "slow-release" reservoirs, providing a low, steady concentration of the active boronic acid under the reaction conditions, which minimizes the rate of the undesired side reaction.[2]

G Workflow for Boronic Ester Preparation cluster_0 Preparation cluster_1 Application A Start: This compound B Add Pinacol & Solvent (e.g., Toluene) A->B C Heat with Dean-Stark to remove water B->C D Isolate Product: Stable Pinacol Ester C->D E Use directly in Suzuki Coupling D->E

Caption: Workflow for converting a boronic acid to a more stable pinacol ester.

Q5: How does my choice of palladium catalyst and ligand impact protodeboronation?

A5: The catalyst system plays a crucial role. The goal is to make the rate of the desired Suzuki-Miyaura coupling significantly faster than the rate of protodeboronation. Using a highly active catalyst system can achieve this kinetic preference.[3] For electron-deficient boronic acids like this one, modern catalyst systems featuring bulky, electron-rich phosphine ligands (e.g., Buchwald biarylphosphine ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly recommended.[8] These ligands promote rapid oxidative addition and reductive elimination, accelerating the catalytic cycle and allowing the desired coupling to outcompete the decomposition pathway.[8]

Troubleshooting Guide

Problem: Low yield of the desired cross-coupled product and significant formation of 2-chloro-1-ethoxy-3-fluorobenzene.

This workflow provides a systematic approach to diagnosing and solving the issue.

TroubleshootingWorkflow start Low Yield & High Protodeboronation check_reagents Step 1: Verify Reagent Quality - Fresh Boronic Acid? - Anhydrous & Degassed Solvent? - Active Catalyst? start->check_reagents optimize_conditions Step 2: Optimize Conditions - Use milder base (K₃PO₄)? - Lower temperature? - Shorter reaction time? check_reagents->optimize_conditions Reagents OK success Problem Solved check_reagents->success Issue Found modify_boron Step 3: Modify Boron Source - Convert to Pinacol or  MIDA ester? optimize_conditions->modify_boron Still low yield optimize_conditions->success Yield Improved change_catalyst Step 4: Change Catalyst System - Use Buchwald ligand (SPhos, XPhos)? - Use modern precatalyst (e.g., G3/G4)? modify_boron->change_catalyst Still low yield modify_boron->success Yield Improved change_catalyst->success Yield Improved

Caption: Systematic workflow for troubleshooting protodeboronation.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is designed to minimize protodeboronation when using the free boronic acid.

  • Setup: To a flame-dried Schlenk flask, add this compound (1.2 equiv.), the aryl halide coupling partner (1.0 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[7]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.[8]

  • Solvent Addition: Add degassed, anhydrous solvent (e.g., 1,4-dioxane or toluene, to achieve a concentration of ~0.1 M) via syringe.

  • Reaction: Place the flask in a preheated oil bath set to 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS every hour.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Preparation of this compound pinacol ester

This protocol converts the boronic acid to its more stable pinacol ester derivative.

  • Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in toluene.

  • Azeotropic Removal of Water: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Continue heating until no more water is collected (typically 2-4 hours).

  • Isolation: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude solid is often pure enough for direct use in the subsequent coupling reaction. If necessary, it can be purified by recrystallization or column chromatography.

  • Storage: The resulting pinacol ester is significantly more stable than the parent boronic acid and can be stored for extended periods under standard laboratory conditions.

References

purification of Suzuki coupling products from (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Suzuki Coupling Products

This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Suzuki coupling products, with a specific focus on reactions involving (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid .

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude Suzuki coupling reaction mixture?

A1: The most common impurities include unreacted boronic acid, homocoupled boronic acid (biaryl byproduct), residual palladium catalyst, phosphine ligands (if used) and their oxides, and inorganic salts from the base.[1][2] Given the specific starting material, this compound, you should also be vigilant for its homocoupled dimer.

Q2: What is the recommended first step for working up the reaction mixture?

A2: A standard aqueous workup is the essential first step.[1] This typically involves diluting the reaction mixture with an organic solvent like ethyl acetate or dichloromethane, followed by washing with water or brine.[1][3] This process removes the bulk of water-soluble impurities and inorganic salts, such as the base used in the reaction.[1]

Q3: How can I effectively remove unreacted this compound?

A3: Unreacted boronic acids can often be removed with a basic aqueous wash.[1] By treating the organic layer with an aqueous solution of a base like sodium hydroxide (NaOH), the acidic boronic acid is converted into its water-soluble boronate salt, which then partitions into the aqueous layer during extraction.[1][4]

Q4: My product and a byproduct have very similar polarities on the TLC plate. How can I separate them?

A4: Separating compounds with similar polarities is a common challenge that requires careful column chromatography.[1] It is crucial to test various solvent systems using Thin Layer Chromatography (TLC) to find the optimal conditions for separation.[1][5] Using a shallow solvent gradient during column chromatography can often improve separation.[1] If your product is a solid, recrystallization from a well-chosen solvent system can be a highly effective alternative purification method.[1][5]

Q5: Why is removing the palladium catalyst so important, and what are the best methods?

A5: For pharmaceutical applications, removing trace metals like palladium to parts-per-million (ppm) levels is critical due to toxicity concerns and regulatory requirements.[1] Common methods include:

  • Filtration through Celite : This is a simple and effective way to remove insoluble or metallic palladium. The reaction mixture is diluted with a suitable solvent and passed through a 1-2 cm thick pad of Celite.[6]

  • Column Chromatography : This is a standard method that can remove catalyst residues along with other byproducts.[6]

  • Metal Scavengers : For soluble palladium species, solid-supported metal scavengers (resins with thiol or amine groups) can be used to trap the metal, which is then removed by filtration.[7][8][9]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Problem Possible Causes Solutions & Troubleshooting Steps
Persistent Gray/Black Color in Product Residual colloidal or elemental palladium.[6]1. Filter through Celite : Ensure a well-packed Celite pad (1-2 cm) and consider pre-wetting it with the solvent.[7] 2. Activated Carbon : Treat the solution with activated carbon to adsorb the palladium, followed by filtration.[7] 3. Use a Scavenger : If the palladium is soluble, use a palladium scavenger resin.[7][8]
Low Yield After Column Chromatography 1. Product is co-eluting with an impurity. 2. Product is sticking to the silica gel. 3. Product loss during workup.1. Optimize Chromatography : Test different solvent systems (e.g., DCM/Methanol, Toluene/Acetone) on TLC.[1][5] Use a lower Rf (around 0.1-0.2) for better separation.[5] 2. Modify Eluent : If your product is basic, add a small amount of triethylamine to the eluent. If acidic, add acetic acid to improve elution and peak shape.[5] 3. Check Workup pH : Ensure the pH during aqueous extraction is appropriate to keep your product in the organic layer.
Significant Amount of Homocoupling Product 1. Presence of oxygen in the reaction.[10][11] 2. Use of a Pd(II) precatalyst which can promote homocoupling.[1][11]1. Degas Thoroughly : Ensure the reaction setup and solvents are rigorously degassed with an inert gas (Argon or Nitrogen).[1] 2. Use a Pd(0) Catalyst : Consider using a Pd(0) source like Pd(PPh₃)₄ directly to avoid the precatalyst reduction step.[1][11] 3. Purification : Careful column chromatography or recrystallization is required for separation.[1]
Product Appears as an Oil and Will Not Crystallize 1. Presence of impurities inhibiting crystallization. 2. The product may be intrinsically an oil at room temperature.1. Re-purify : Attempt further purification by column chromatography to remove impurities and then try crystallization again.[1] 2. Alternative Methods : If the product is an oil, purification by chromatography is the most suitable method.[1] Consider isolating it as a salt if it has a suitable functional group.

Experimental Protocols

Protocol 1: General Aqueous Workup
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[3]

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer with water and then with brine to remove water-soluble impurities and salts.[3]

  • (Optional Basic Wash) To remove unreacted boronic acid, wash with a 1M NaOH solution. Check the pH of the aqueous layer to ensure it is basic.

  • Dry the separated organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3]

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.[3]

Protocol 2: Palladium Removal by Celite Filtration
  • Prepare the Celite Pad : Place filter paper in a Büchner or sintered glass funnel. Add a layer of Celite (1-2 cm thick).[7]

  • Gently compact the Celite to create a level bed and pre-wet the pad with the solvent you will be using.[7]

  • Filter the Mixture : Dilute the crude reaction mixture with a suitable solvent to reduce viscosity.[7]

  • Slowly pour the diluted mixture onto the center of the Celite bed.

  • Apply a gentle vacuum to draw the solution through the filter.[7]

  • Wash the Pad : Wash the Celite pad with fresh solvent to ensure all the product is recovered.[7]

  • Collect the filtrate, which contains the product, now free of heterogeneous palladium.[7]

Visualizations

G RM Crude Reaction Mixture WU Aqueous Workup (Water/Brine Wash) RM->WU BW Optional: Basic Wash (e.g., 1M NaOH) WU->BW DRY Dry Organic Layer (e.g., Na2SO4) BW->DRY FILT Celite Filtration (Removes Pd(0)) DRY->FILT CONC Concentrate FILT->CONC CRUDE Crude Product CONC->CRUDE CHROM Column Chromatography CRUDE->CHROM XTAL Recrystallization (If Solid) CRUDE->XTAL Alternative PURE Pure Product CHROM->PURE XTAL->PURE

Caption: General purification workflow for Suzuki coupling products.

G sol sol IMP Impurity Detected? TYPE What is the impurity? IMP->TYPE PD Palladium? TYPE->PD  Gray/Black solid BA Boronic Acid? TYPE->BA  Acidic spot on TLC HOMO Homocoupled Byproduct? TYPE->HOMO  Non-polar spot on TLC sol_celite Filter through Celite or use Pd Scavenger. PD->sol_celite sol_base Perform a basic aqueous wash (NaOH). BA->sol_base sol_chrom Optimize column chromatography (test new solvent systems). HOMO->sol_chrom sol_xtal Attempt recrystallization. HOMO->sol_xtal

Caption: Troubleshooting decision tree for common Suzuki impurities.

References

optimizing base selection for coupling with (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Suzuki-Miyaura Couplings

Topic: Optimizing Base Selection for Coupling with (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound, a sterically hindered and electron-deficient substrate.

Frequently Asked Questions (FAQs)

Q1: Why is base selection so critical when working with this compound?

A1: The structure of this compound presents specific challenges. The fluorine and chlorine atoms are electron-withdrawing, which can slow the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle. Furthermore, the substituents ortho to the boronic acid create steric hindrance, which can also impede the reaction.[1] A carefully selected base is required to activate the boronic acid sufficiently without causing degradation or unwanted side reactions.

Q2: What is the primary role of the base in the Suzuki-Miyaura coupling?

A2: The base is essential for the transmetalation step. It activates the boronic acid to form a more nucleophilic "ate" complex (boronate), which then transfers its organic group to the palladium(II) complex.[2][3][4] There are two generally accepted pathways for this activation: the boronate pathway, where the base directly activates the boronic acid, and the hydroxide pathway, where the base first forms a palladium(II) hydroxide complex.[3] The base also facilitates the regeneration of the active Pd(0) catalyst.[5]

Q3: Which types of bases are recommended for challenging substrates like this one?

A3: For challenging couplings, inorganic bases are most commonly used.[3]

  • Phosphates (e.g., K₃PO₄) are often effective for sterically hindered substrates.

  • Carbonates (e.g., Cs₂CO₃, K₂CO₃) are widely applicable. Cesium carbonate is particularly useful due to its higher solubility in organic solvents, which can accelerate slow reactions.[2][6]

  • Fluorides (e.g., KF) can be effective, especially when substrates have base-labile groups.[4] Organic bases like triethylamine (TEA) are generally weaker and may not be sufficient for this substrate.[6]

Q4: My substrate contains a functional group that is sensitive to strong bases. What is the best approach?

A4: For substrates with base-labile functionalities such as esters or ketones, milder bases are strongly recommended.[5] Anhydrous, powdered potassium phosphate (K₃PO₄) or potassium fluoride (KF) are excellent starting points.[4][5] These bases are often strong enough to promote the reaction without causing significant degradation of sensitive groups.

Troubleshooting Guide

Q1: My reaction has a low yield or has failed completely. How do I troubleshoot the base?

A1: If you suspect the base is the issue, consider the following:

  • Base Strength: The base may be too weak to activate the electron-deficient boronic acid efficiently. Consider switching to a stronger base, such as from K₂CO₃ to K₃PO₄ or Cs₂CO₃.[5]

  • Solubility: Common inorganic bases have poor solubility in many organic solvents.[5] Ensure vigorous stirring to maximize the interfacial area. Alternatively, using a biphasic solvent system (e.g., Toluene/water, Dioxane/water) can improve performance.[2][6]

  • Purity and Handling: Ensure your base is anhydrous and finely powdered. Grinding the base before use can improve reproducibility.[7] For anhydrous reactions, even a small amount of water may be necessary for some bases like K₃PO₄ to function correctly.[7]

Q2: I'm observing significant protodeboronation (replacement of the B(OH)₂ group with hydrogen). How can my choice of base help minimize this?

A2: Protodeboronation is a major side reaction for electron-deficient boronic acids.[8][9] To mitigate it:

  • Use Milder Bases: Strong bases can exacerbate protodeboronation.[5] Using milder bases like K₃PO₄ or KF can be beneficial.[8]

  • Anhydrous Conditions: Water can be a proton source for this side reaction.[8] Running the reaction under anhydrous conditions may help.

  • Use a More Stable Boronic Ester: Consider converting the boronic acid to a more stable pinacol ester or MIDA boronate, which are less prone to protodeboronation.[1][8]

Q3: My reaction starts but then stalls before completion. Could the base be the cause?

A3: Reaction stalling can be related to the base's poor solubility, which prevents it from participating effectively throughout the reaction.[5] Ensure the reaction is stirred vigorously. If the problem persists, switching to a more soluble base like Cs₂CO₃ or changing the solvent system to improve base solubility may resolve the issue.

Q4: I am seeing significant homocoupling of my boronic acid. Is this related to the base?

A4: Homocoupling is often promoted by the presence of oxygen, which can interfere with the palladium catalyst.[1][5] While not always a direct result of the base choice, the overall reaction conditions, including the base, can influence its prevalence.[5] The primary solution is to ensure your solvent is properly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[1][8]

Data Presentation: Comparison of Common Bases

The selection of a base is highly dependent on the specific substrates and reaction conditions. This table provides a general guide for choosing a base for your initial screening experiments.

BaseStrengthTypical SolventsKey Characteristics & Use Cases
K₃PO₄ Moderately StrongToluene/H₂O, Dioxane, THFOften the base of choice for difficult or sterically hindered couplings. Effective for substrates with some base sensitivity.[2][6]
Cs₂CO₃ StrongDioxane, THF, TolueneHighly effective due to its greater solubility in organic solvents. Good for accelerating slow reactions but is more expensive.[6][10]
K₂CO₃ ModerateDioxane/H₂O, Toluene/H₂OA common and cost-effective base for a wide range of standard Suzuki couplings. May be too weak for this specific substrate.[2][6]
KF WeakToluene, DioxaneA mild base suitable for substrates with highly sensitive functional groups.[4]
NaOH / KOH Very StrongTHF/H₂O, Toluene/H₂OStrong bases that can be effective but increase the risk of substrate degradation and protodeboronation.[11][12]
Triethylamine (TEA) Weak (Organic)Acetonitrile, TolueneAn organic base useful for anhydrous conditions, but generally not strong enough for challenging couplings.[6]

Experimental Protocols

Protocol: Screening Bases for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for screening various bases to find the optimal conditions for coupling this compound with an aryl halide.

Materials:

  • Aryl Halide (1.0 equiv)

  • This compound (1.2–1.5 equiv)[1]

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1–2 mol%)[1]

  • Selected Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2.0–3.0 equiv)[1]

  • Anhydrous, Degassed Solvent (e.g., Dioxane/H₂O 10:1)[1]

Procedure:

  • Vessel Preparation: To a series of oven-dried reaction vials, each equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and one of the selected bases (2.5 equiv).

  • Inert Atmosphere: Seal each vial with a septum cap. Purge the vials by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times.[8]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., 2 mol%) to each vial.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Place the vials in a preheated reaction block or oil bath (typically 80–110 °C) and stir vigorously for 12-24 hours.[5]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking small aliquots from the reaction mixture.

  • Workup: After completion, cool the reactions to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and catalyst residues.[5] Wash the filtrate with water and brine.

  • Analysis & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude yield by ¹H NMR or LC-MS with an internal standard. Purify the desired product by flash column chromatography.[1]

Visualizations

Suzuki_Cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-R² pd2_trans->product boronic R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic->boronate boronate->pd2_ox Activates Transmetalation base Base (e.g., OH⁻) aryl_halide R¹-X center

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Base_Screening_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis prep Weigh Substrates, Base & Catalyst into Vials inert Establish Inert Atmosphere (3x Evacuate/Backfill Ar) prep->inert solvent Add Degassed Solvent inert->solvent heat Heat & Stir (e.g., 100°C, 18h) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Cool, Dilute & Filter monitor->workup extract Aqueous Workup workup->extract analyze Analyze Crude Yield & Purify Product extract->analyze

Caption: Experimental workflow for screening bases in a Suzuki-Miyaura coupling.

Troubleshooting_Flowchart decision decision issue issue solution solution start Low or No Yield q1 Protodeboronation Observed? start->q1 q2 Reaction Stalled? q1->q2 No s1 Use Milder Base (K₃PO₄, KF) Use Anhydrous Conditions Use Boronic Ester q1->s1 Yes q3 Starting Material Consumed? q2->q3 No s2 Increase Stirring Rate Use More Soluble Base (Cs₂CO₃) Change Solvent System q2->s2 Yes s3 Increase Base Strength (e.g., K₂CO₃ → K₃PO₄) Increase Temperature q3->s3 No s4 Check Catalyst/Ligand Activity Ensure Inert Atmosphere q3->s4 Yes

Caption: Troubleshooting flowchart for low-yield Suzuki-Miyaura couplings.

References

Technical Support Center: Catalyst Deactivation in Suzuki Reactions with Halogenated Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Suzuki-Miyaura cross-coupling reactions involving halogenated boronic acids. Catalyst deactivation is a frequent challenge in these reactions, leading to low yields and reaction failures. This guide offers insights into the causes of deactivation and provides actionable strategies to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a halogenated boronic acid is giving low to no yield. What are the primary factors I should investigate?

A1: Low or no yield in a Suzuki reaction with halogenated boronic acids can stem from several factors. The initial points to verify are the stability of the boronic acid, the activity of the palladium catalyst, and the reaction conditions. Halogenated boronic acids can be prone to side reactions like protodeboronation, especially those with electron-withdrawing substituents. Ensure your palladium catalyst is active and that the reaction is conducted under an inert atmosphere to prevent catalyst deactivation.

Q2: How does the type of halogen (F, Cl, Br, I) on the boronic acid affect the reaction outcome?

A2: The nature of the halogen substituent on the boronic acid influences the reaction through electronic and steric effects. Electron-withdrawing halogens can decrease the nucleophilicity of the boronic acid, potentially slowing down the transmetalation step of the catalytic cycle. While a direct comparative study on the reactivity of different halogenated boronic acids is not extensively documented, the position of the halogen relative to the boronic acid group is critical. For instance, ortho-substituents can introduce steric hindrance, impeding the approach of the palladium complex.

Q3: What are common side reactions with halogenated boronic acids in Suzuki couplings?

A3: Common side reactions include:

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This is a significant decomposition pathway for boronic acids.

  • Homocoupling: The coupling of two boronic acid molecules to form a biaryl byproduct. This can be promoted by the presence of oxygen or if the reduction of a Pd(II) precatalyst to the active Pd(0) is inefficient.

  • Dehalogenation: The removal of the halogen from the aryl halide starting material.

Q4: How can I improve the stability of my halogenated boronic acid?

A4: To enhance the stability of your boronic acid and minimize side reactions, consider the following strategies:

  • Use of Boronic Esters: Convert the boronic acid to a more stable derivative, such as a pinacol or MIDA ester. These are generally more resistant to protodeboronation.

  • Use of Potassium Trifluoroborate Salts: These salts are crystalline, air-stable solids that are less susceptible to protodeboronation.

  • Anhydrous Conditions: Minimizing the presence of water can reduce the rate of protodeboronation.

Q5: What are the signs of catalyst deactivation in my reaction?

A5: Visual indicators of catalyst deactivation include the formation of a black precipitate, known as palladium black.[1] This indicates the agglomeration of palladium atoms into an inactive form. Kinetically, a stalled reaction, as monitored by techniques like TLC, GC-MS, or LC-MS, also points towards catalyst deactivation.

Troubleshooting Guides

Problem 1: Low or No Product Formation

Possible Causes & Solutions

CauseRecommended Action
Boronic Acid Instability Convert the boronic acid to a more stable pinacol ester or a potassium trifluoroborate salt. Ensure the boronic acid is of high purity and stored under appropriate conditions.
Catalyst Inactivity Use a fresh batch of palladium catalyst and ligand. Consider using a pre-formed, air-stable precatalyst, such as a Buchwald-type palladacycle. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the active Pd(0) species.
Suboptimal Reaction Conditions Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), solvents (e.g., dioxane, toluene, THF/water mixtures), and temperatures. For sterically hindered substrates, more forcing conditions and bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) may be necessary.
Poor Reagent Quality Verify the purity of all reagents, including the aryl halide, base, and solvents. Impurities can act as catalyst poisons.
Problem 2: Significant Formation of Side Products

Side Product Identification & Mitigation Strategies

Side ProductCauseMitigation Strategy
Protodeboronation Product Decomposition of the boronic acid due to moisture or acidic/basic conditions.Use a more stable boronic acid derivative (pinacol ester, MIDA boronate, or trifluoroborate salt). Employ anhydrous solvents and consider using a milder base like KF.
Homocoupling Product Presence of oxygen or inefficient reduction of a Pd(II) precatalyst.Thoroughly degas all solvents and the reaction mixture. Use a Pd(0) source or a precatalyst that readily forms the active Pd(0) species.
Dehalogenation Product Presence of a hydride source in the reaction mixture.Carefully select the base and solvent to minimize potential hydride sources. Ensure anhydrous conditions if appropriate.

Quantitative Data Summary

While comprehensive, directly comparative quantitative data for the Suzuki coupling of different halogenated boronic acids under identical conditions is scarce in the literature, the following table provides representative yields to illustrate the impact of electronic and steric effects.

Table 1: Representative Yields for Suzuki Coupling of Halogenated and Substituted Phenylboronic Acids

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-Chlorophenylboronic acid2-Bromo-4-methylpyridinePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O1001285[2]
4-Fluorophenylboronic acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103>95[3]
Phenylboronic acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103>95[3]
4-Methoxyphenylboronic acid2-Bromo-4-methylpyridinePd(dppf)Cl₂K₂CO₃Dioxane/H₂O901292[2]

Note: The data in this table is compiled from different sources and is intended for illustrative purposes. Direct comparison of yields should be done with caution due to variations in experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki Coupling with a Halogenated Boronic Acid

This protocol is a starting point and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the halogenated boronic acid or its ester derivative (1.2-1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., a Buchwald G3 precatalyst, 1-2 mol%) and the ligand (if not using a precatalyst).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 10:1 v/v) to the flask via syringe.

  • Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with an inert gas (e.g., argon).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Monitoring Catalyst Deactivation by Visual Inspection
  • Reaction Setup: Assemble the Suzuki reaction as described in Protocol 1 in a clear reaction vessel (e.g., a glass flask or vial).

  • Initial Observation: Before heating, observe the initial color and clarity of the reaction mixture. A homogeneous solution is typically expected.

  • Monitoring during Reaction: As the reaction proceeds at the set temperature, periodically observe the mixture for any visual changes.

  • Identification of Palladium Black: The formation of a fine, black precipitate is indicative of the formation of palladium black, a sign of catalyst deactivation.[1] Note the time at which the precipitate begins to form.

  • Correlation with Reaction Progress: Correlate the visual observation of palladium black with the reaction progress as determined by an analytical technique. A stall in product formation coinciding with the appearance of the black precipitate strongly suggests catalyst deactivation is the limiting factor.

Signaling Pathways and Workflow Diagrams

Below are diagrams illustrating the Suzuki-Miyaura catalytic cycle and a general troubleshooting workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathway Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Pd0_inactive Pd(0) Aggregation (Palladium Black) Pd0->Pd0_inactive Deactivation ArPdX Ar-Pd(II)-X(Ln) OxAdd->ArPdX Transmetalation Transmetalation (Ar'-B(OR)2) ArPdX->Transmetalation ArPdAr Ar-Pd(II)-Ar'(Ln) Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: The Suzuki-Miyaura catalytic cycle and a common deactivation pathway.

Troubleshooting_Workflow Start Low/No Yield in Suzuki Reaction Check_Reagents Verify Reagent Quality (Boronic Acid, Aryl Halide, Catalyst, Base, Solvent) Start->Check_Reagents Check_Conditions Evaluate Reaction Conditions (Temperature, Concentration, Atmosphere) Start->Check_Conditions Side_Reactions Analyze for Side Products (Protodeboronation, Homocoupling) Start->Side_Reactions Optimize Systematic Optimization Check_Reagents->Optimize Check_Conditions->Optimize Side_Reactions->Optimize Stable_Boron Use Stable Boronic Acid Derivative (Ester, Trifluoroborate) Optimize->Stable_Boron Boronic acid issue Active_Catalyst Employ Active/Pre-catalyst Optimize->Active_Catalyst Catalyst issue Modify_Conditions Modify Base/Solvent/Ligand Optimize->Modify_Conditions Conditions issue Failure Persistent Failure (Consult Further Resources) Optimize->Failure No improvement Success Successful Reaction Stable_Boron->Success Active_Catalyst->Success Modify_Conditions->Success

Caption: A logical workflow for troubleshooting Suzuki reactions.

References

Technical Support Center: (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound in Suzuki-Miyaura cross-coupling reactions?

A1: The most prevalent side reactions are protodeboronation and homocoupling. Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, leading to the formation of 2-chloro-1-ethoxy-3-fluorobenzene. Homocoupling results in the formation of a symmetrical biaryl product from the boronic acid, yielding 2,2'-dichloro-3,3'-difluoro-4,4'-diethoxy-1,1'-biphenyl.

Q2: How do the substituents on this compound influence its reactivity and side reactions?

A2: The electronic properties of the substituents play a significant role. The fluorine and chlorine atoms are electron-withdrawing, which can make the boronic acid more susceptible to certain side reactions. Electron-deficient arylboronic acids can be prone to faster decomposition via protodeboronation. The ethoxy group is electron-donating, which can modulate the overall electronic nature of the molecule.

Q3: What general precautions should be taken to minimize side reactions?

A3: To minimize side reactions, it is crucial to work under an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen and moisture. Using degassed solvents is also highly recommended. The purity of all reagents, including the boronic acid, aryl halide, palladium catalyst, and base, is critical for a successful reaction.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Yield of Desired Product Inactive catalystUse a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.
Inefficient baseThe choice of base is critical. For electron-deficient boronic acids, stronger, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker bases like Na₂CO₃.
Low reaction temperatureThe activation of the C-X bond (especially C-Cl) of the coupling partner may require elevated temperatures. Gradually increase the reaction temperature, for example, from 80 °C to 110 °C.
Significant Protodeboronation Presence of waterUse anhydrous solvents and reagents. Dry the base thoroughly before use.
Basic reaction conditionsWhile a base is necessary, prolonged exposure to strong aqueous bases at high temperatures can promote protodeboronation. Consider using a milder base like KF or shorter reaction times.
High temperatureIf the desired coupling is feasible at a lower temperature, reducing the heat can minimize protodeboronation.
Significant Homocoupling Presence of oxygenThoroughly degas all solvents and ensure the reaction is maintained under a strict inert atmosphere. Oxygen can promote the oxidative homocoupling of the boronic acid.[1][2]
High concentration of Pd(II)Use a pre-catalyst that efficiently generates the active Pd(0) species to minimize the concentration of Pd(II) which can promote homocoupling.[1]
Excess boronic acidWhile a slight excess of the boronic acid is common, a large excess can favor homocoupling. Use a stoichiometric ratio closer to 1:1.2 (aryl halide:boronic acid).
Incomplete Reaction Poor solubility of reagentsChoose a solvent system that ensures all reactants are well-dissolved at the reaction temperature. A mixture of a non-polar solvent (like toluene or dioxane) and a polar aprotic solvent (like DMF) or water can be beneficial.
Steric hindranceIf either coupling partner is sterically hindered, a bulkier phosphine ligand (e.g., SPhos, XPhos) may be required to facilitate the coupling.

Representative Data on Side Reactions

The following table provides representative data on how reaction conditions can influence the yield of the desired product and the formation of byproducts in a Suzuki-Miyaura coupling between this compound and a generic aryl bromide.

Disclaimer: This data is illustrative and based on general trends observed for structurally similar arylboronic acids. Actual results may vary.

Entry Base Solvent Temperature (°C) Desired Product Yield (%) Protodeboronation (%) Homocoupling (%)
1Na₂CO₃Toluene/H₂O (4:1)80451510
2K₃PO₄Toluene/H₂O (4:1)8075105
3Cs₂CO₃Dioxane/H₂O (4:1)100905<2
4K₃PO₄Toluene (anhydrous)10085<25
5Cs₂CO₃Dioxane (anhydrous)11092<2<2

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-catalyst like XPhos Pd G3)

  • Ligand (if not using a pre-catalyst, e.g., PPh₃, SPhos, XPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Degassed solvent (e.g., Dioxane/H₂O, Toluene)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine solution

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Add the palladium catalyst (1-5 mol%) and, if necessary, the ligand (1-10 mol%).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Side Reactions Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L2 OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OH)2 Base PdII_Both Ar-Pd(II)-Ar' L2 Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Ar-Ar' BoronicAcid Ar'-B(OH)2 This compound Protodeboronation Protodeboronation BoronicAcid->Protodeboronation H+ Source (e.g., H2O) Homocoupling Homocoupling BoronicAcid->Homocoupling [O], Pd(II) Prot_Product Ar'-H (2-Chloro-1-ethoxy-3-fluorobenzene) Protodeboronation->Prot_Product Homo_Product Ar'-Ar' (Dimerized Product) Homocoupling->Homo_Product Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Check Catalyst Activity (Fresh? Pre-catalyst?) Start->Check_Catalyst Check_Base Evaluate Base (Strength? Anhydrous?) Start->Check_Base Check_Temp Increase Temperature? Start->Check_Temp Check_Inert Ensure Inert Atmosphere (Degassed Solvents?) Start->Check_Inert Side_Reaction Significant Side Reactions? Check_Catalyst->Side_Reaction Check_Base->Side_Reaction Check_Temp->Side_Reaction Check_Inert->Side_Reaction Protodeboronation Protodeboronation (Use milder base, anhydrous conditions, lower temperature) Side_Reaction->Protodeboronation Yes Homocoupling Homocoupling (Strictly inert, efficient Pd(0) source) Side_Reaction->Homocoupling Yes Success Improved Yield Side_Reaction->Success No, but yield improves Protodeboronation->Success Homocoupling->Success

References

Technical Support Center: Suzuki Reactions with (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

<

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. The unique substitution pattern of this boronic acid, featuring an ortho-fluoro and ortho-chloro substituent relative to the boronic acid moiety, as well as an electron-donating ethoxy group, presents specific challenges that require careful optimization of reaction conditions to achieve high yields.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with using this compound in Suzuki reactions?

A1: The primary challenges stem from the steric and electronic properties of this substrate:

  • Steric Hindrance: The presence of two ortho-substituents (fluoro and chloro) can impede the crucial transmetalation step in the catalytic cycle, slowing down the reaction rate.[1]

  • Substrate Reactivity: While the ethoxy group is electron-donating, the ortho-fluoro and chloro groups are electron-withdrawing, which can influence the reactivity of the boronic acid.

  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source (like water or alcohol), leading to the formation of 1-chloro-2-ethoxy-4-fluorobenzene and reducing the yield of the desired coupled product.[2][3] Electron-rich boronic acids can be prone to this decomposition pathway.[3]

  • Homocoupling: Self-coupling of the boronic acid to form a symmetrical biaryl is another potential side reaction, often promoted by the presence of oxygen.[4]

Q2: How does the ortho-fluoro substituent impact the reaction?

A2: The ortho-fluoro substituent has a dual effect. Its electron-withdrawing nature can influence the electronic properties of the aryl ring. Additionally, its steric bulk, although smaller than chlorine, contributes to the overall steric hindrance around the boronic acid group, potentially requiring more active catalyst systems to overcome.

Q3: Is this compound prone to decomposition?

A3: Yes, like many boronic acids, it can be susceptible to decomposition, primarily through protodeboronation, especially at elevated temperatures or with prolonged reaction times.[2][5] It is advisable to use the boronic acid promptly after purchase or to store it under anhydrous and inert conditions. Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can be a strategy to mitigate premature decomposition.[2][4]

Troubleshooting Guide: Low Yield

Low or no yield is the most common issue encountered. The following guide provides a systematic approach to diagnosing and resolving this problem.

Troubleshooting_Workflow start Problem: Low Yield catalyst 1. Evaluate Catalyst System (Precatalyst & Ligand) start->catalyst base 2. Optimize Base catalyst->base ligand_choice Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, RuPhos) catalyst->ligand_choice Ineffective Ligand? catalyst_loading Increase Catalyst Loading (e.g., 2-5 mol%) catalyst->catalyst_loading Sluggish Reaction? conditions 3. Adjust Reaction Conditions (Solvent & Temperature) base->conditions base_strength Screen Stronger, Non-Nucleophilic Bases (e.g., K3PO4, Cs2CO3) base->base_strength Weak Base? side_reactions 4. Check for Side Reactions conditions->side_reactions solvent_choice Use Anhydrous, Degassed Solvents (e.g., Dioxane, Toluene, THF) conditions->solvent_choice Poor Solubility/Decomposition? temperature Increase Temperature Incrementally (e.g., 80°C -> 110°C) conditions->temperature No Reaction? protodeboronation Protodeboronation? side_reactions->protodeboronation Yes homocoupling Homocoupling? side_reactions->homocoupling Yes success Yield Improved side_reactions->success No ligand_choice->base catalyst_loading->base base_strength->conditions solvent_choice->side_reactions temperature->side_reactions fix_proto Use Anhydrous Conditions Use Pinacol Ester Derivative Shorter Reaction Time protodeboronation->fix_proto fix_homo Ensure Thorough Degassing Use Slight Excess of Boronic Acid (1.2 eq) homocoupling->fix_homo fix_proto->success fix_homo->success

Caption: Troubleshooting workflow for low yield Suzuki reactions.

Issue 1: Low to No Conversion of Starting Materials
  • Potential Cause: The catalyst system is not active enough to overcome the steric hindrance of the di-ortho-substituted boronic acid.[1] Standard ligands like triphenylphosphine (PPh₃) are often ineffective for such demanding couplings.[1]

  • Solution:

    • Switch to a More Active Ligand: Employ bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos, XPhos, or RuPhos.[4] These ligands promote the difficult oxidative addition and reductive elimination steps.[4]

    • Use a Pre-catalyst: Utilize modern palladium pre-catalysts (e.g., XPhos Pd G3 or G4) which are more stable and form the active Pd(0) species more efficiently in solution.

    • Increase Temperature: The activation of the C-Cl bond on the coupling partner and the overall reaction rate can be improved by increasing the reaction temperature, typically in the range of 80-110 °C.[4][5]

Issue 2: Significant Protodeboronation is Observed
  • Potential Cause: The boronic acid is decomposing faster than it is coupling. This is exacerbated by the presence of water (if not part of a carefully controlled solvent system), high temperatures, and prolonged reaction times.[2]

  • Solution:

    • Ensure Anhydrous Conditions: Use anhydrous solvents and ensure the base is dry, especially if not using an aqueous solvent system.[2]

    • Use a Milder Base: Strong bases can sometimes promote protodeboronation. While a strong base is often needed, screening bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is recommended.[2][4] Potassium fluoride (KF) can also be effective.[6]

    • Convert to a Boronate Ester: Protect the boronic acid as a pinacol ester. These are generally more stable towards protodeboronation and slowly release the boronic acid under the reaction conditions.[2][3]

Issue 3: Homocoupling of the Boronic Acid is a Major Byproduct
  • Potential Cause: This side reaction is often promoted by the presence of oxygen, which can interfere with the palladium catalyst.[4]

  • Solution:

    • Thorough Degassing: Ensure the reaction solvent is rigorously degassed before use by methods such as sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes.[7]

    • Maintain Inert Atmosphere: The reaction should be set up and run under a positive pressure of an inert gas.[2]

    • Use a Slight Excess of Boronic Acid: Using a slight excess (e.g., 1.2-1.5 equivalents) of the boronic acid relative to the aryl halide can sometimes suppress its homocoupling.[5]

Data Presentation: Condition Screening

Optimizing the choice of catalyst, base, and solvent is critical. The following table summarizes typical conditions screened for challenging Suzuki couplings.

Parameter Condition 1 Condition 2 Condition 3 Condition 4 Rationale & Remarks
Pd Source Pd(OAc)₂Pd₂(dba)₃Pd(PPh₃)₄XPhos Pd G3G3/G4 precatalysts are often superior for hindered substrates.[8]
Ligand PPh₃SPhosXPhosRuPhosBulky, electron-rich ligands are essential for hindered substrates.[4]
Base K₂CO₃K₃PO₄Cs₂CO₃KFStrong, non-nucleophilic bases are preferred. K₃PO₄ and Cs₂CO₃ are often effective.[4][5]
Solvent Toluene/H₂O1,4-Dioxane/H₂OTHF/H₂ODMFAprotic polar solvents are common. Anhydrous conditions may be required.[7]
Temperature 80 °C90 °C100 °C110 °CHigher temperatures often required for C-Cl bond activation.[5]

Experimental Protocols

General Protocol for Suzuki Coupling

This is a representative procedure and should be optimized for specific aryl halide coupling partners.

Materials:

  • This compound (1.2 equiv.)

  • Aryl Halide (1.0 equiv.)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, base, and a magnetic stir bar.[5]

  • Catalyst Addition: Add the palladium pre-catalyst to the flask.[5]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[2]

  • Solvent Addition: Add the degassed solvent via syringe.[5]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[5]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[4]

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[2]

Visualization of Suzuki Catalytic Cycle

Suzuki_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L₂ oxidative_add Ar-Pd(II)-X (L)₂ pd0->oxidative_add Oxidative Addition transmetalation Ar-Pd(II)-Ar' (L)₂ oxidative_add->transmetalation Transmetalation reductive_elim Pd(0)L₂ transmetalation->reductive_elim Reductive Elimination byproduct X-B(OH)₂ transmetalation->byproduct reductive_elim->pd0 product Ar-Ar' reductive_elim->product aryl_halide Ar-X aryl_halide->oxidative_add boronic_acid Ar'-B(OH)₂ boronic_acid->transmetalation base_input Base base_input->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

workup procedure for reactions involving (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that might influence its reactivity in Suzuki-Miyaura coupling?

A1: The reactivity of this compound is influenced by several electronic and steric factors:

  • Electron-withdrawing groups: The ortho-fluoro and meta-chloro substituents make the boronic acid electron-deficient. This can impact the transmetalation step in the Suzuki-Miyaura catalytic cycle.[1]

  • Steric hindrance: The presence of the ortho-fluoro group introduces steric bulk around the boronic acid moiety, which can slow down the reaction rate.[2]

  • Potential for Protodeboronation: Like many heteroaryl and electron-deficient boronic acids, this compound is susceptible to protodeboronation, a key side reaction where the boronic acid group is replaced by a hydrogen atom.[1][3][4]

Q2: What are the recommended storage and handling conditions for this compound?

A2: this compound is a white crystalline solid that is stable at room temperature.[5] It is insoluble in water but soluble in organic solvents like DMF and DCM.[5] For long-term stability and to minimize decomposition, it is recommended to store the compound in a cool, dry place.[6]

Q3: My Suzuki-Miyaura reaction with this compound is not working or giving low yields. What are the initial checks I should perform?

A3: When encountering issues with your Suzuki-Miyaura coupling, begin by assessing these critical parameters:

  • Inert Atmosphere: Ensure that the reaction is carried out under a strict inert atmosphere (Argon or Nitrogen). Oxygen can lead to the homocoupling of the boronic acid and decomposition of the palladium catalyst.[2][3][4]

  • Solvent Degassing: Thoroughly degas all solvents used in the reaction to remove dissolved oxygen.[2][3]

  • Catalyst Activity: Verify the activity of your palladium catalyst and ligand. Pd(0) species are the active catalysts in the cycle. If using a Pd(II) precatalyst, it must be reduced in situ, which can sometimes be a point of failure.[2][4]

  • Base Quality: The choice and quality of the base are crucial. Ensure the base is finely powdered and anhydrous if required by the reaction conditions.

Q4: How can I minimize the protodeboronation side reaction?

A4: Protodeboronation is a common issue with electron-deficient boronic acids.[1][3][4] To minimize this side reaction:

  • Use of Boronic Esters: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester. Boronic esters often exhibit improved stability under basic reaction conditions.[1][4]

  • Choice of Base: Use milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong hydroxides, which can accelerate protodeboronation.[3]

  • Anhydrous Conditions: In some cases, running the reaction under anhydrous conditions can suppress protodeboronation.

  • Trifluoroborate Salts: Converting the boronic acid to its corresponding potassium trifluoroborate salt can increase its stability and reduce protodeboronation.[7]

Troubleshooting Guide

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a robust precatalyst such as a Buchwald-type catalyst (e.g., XPhos Pd G3).[8]
Poor Ligand Choice For sterically hindered and electron-deficient substrates, bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are often more effective than traditional ligands like PPh₃.[2]
Inappropriate Base The choice of base is critical. For this substrate, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often good starting points.[2][3] Ensure the base is finely ground to maximize surface area.[9]
Sub-optimal Solvent System A mixture of an aprotic solvent like 1,4-dioxane or toluene with water (e.g., 4:1 to 10:1 ratio) is a common choice for Suzuki reactions.[3] Ensure the solvent is thoroughly degassed.
Low Reaction Temperature Due to the electron-deficient nature and potential steric hindrance of the boronic acid, higher reaction temperatures (80-110 °C) may be required.[3][10]
Issue 2: Presence of Significant Side Products
Side Product Potential Cause Mitigation Strategy
Homocoupling Product (Biaryl of the boronic acid) Presence of oxygen in the reaction mixture. Use of a Pd(II) precatalyst without efficient reduction to Pd(0).[4]Ensure rigorous degassing of solvents and maintenance of an inert atmosphere.[2] Use a Pd(0) source directly or ensure conditions are suitable for in-situ reduction of the Pd(II) precatalyst.[4]
Protodeboronation Product (3-Chloro-4-ethoxy-2-fluorobenzene) Excess water, strong base, or prolonged reaction times at high temperatures.[3][4]Use a milder base (e.g., K₂CO₃, KF).[8][11] Minimize the amount of water in the reaction or use anhydrous conditions. Consider converting the boronic acid to a more stable derivative like a pinacol ester or trifluoroborate salt.[4][7]
Dehalogenation of Aryl Halide Partner Presence of a hydride source in the reaction mixture, which can arise from certain solvents or additives.[4]Choose a solvent less prone to acting as a hydride donor. Ensure the purity of all reagents.
Issue 3: Difficulties in Product Purification
Problem Suggested Solution
Removal of Boronic Acid Impurities A standard aqueous workup can help remove water-soluble impurities.[3] If residual boronic acid or its byproducts co-elute with the product during column chromatography, consider a basic wash (e.g., dilute NaOH) during the workup to extract the acidic boronic acid species.
Separation from Palladium Residues After the reaction, filtering the mixture through a pad of celite can help remove palladium black.[9] During purification, palladium residues can sometimes be removed by treatment with a suitable scavenger resin or by careful column chromatography.
Product Isolation If the product is a solid, recrystallization can be a highly effective final purification step.[3] For non-polar products, extraction with a non-polar solvent like hexanes followed by column chromatography on silica gel is often effective.[10]

Experimental Protocols

Representative Suzuki-Miyaura Coupling Protocol

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.2-1.5 equiv)

  • Aryl Halide (1.0 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)[3]

  • Base (e.g., K₃PO₄, 2-3 equiv)[2]

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)[3]

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, this compound, and the base.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.[10]

  • Catalyst and Solvent Addition: Under a positive flow of the inert gas, add the palladium catalyst. Then, add the degassed solvent mixture via syringe.[3]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.[3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x volumes).[10]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.[3][10]

    • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization.[3][10]

Visualizations

Suzuki_Workflow prep Reaction Setup (Reagents, Solvent) degas Degassing & Inert Atmosphere prep->degas reaction Heating & Stirring degas->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring Periodically monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (Chromatography/ Recrystallization) workup->purification product Pure Product purification->product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Logic start Low/No Yield? check_inert Check Inert Atmosphere/Degassing start->check_inert Yes check_catalyst Evaluate Catalyst & Ligand check_inert->check_catalyst check_base Optimize Base & Temperature check_catalyst->check_base side_products Side Products Observed? check_base->side_products proto Protodeboronation? (Modify Base/Solvent, Use Ester) side_products->proto Yes homo Homocoupling? (Improve Degassing, Check Pd Source) side_products->homo Yes success Improved Yield side_products->success No proto->success homo->success

Caption: A troubleshooting decision tree for common issues in Suzuki-Miyaura couplings.

References

effect of fluoro substituent on Suzuki coupling with (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid. This boronic acid presents unique challenges due to a combination of steric hindrance from the ortho-fluoro substituent and electronic effects from the electron-withdrawing chloro and fluoro groups.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Question 1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors to investigate?

Answer: Low yields with this substrate are common and can stem from several factors related to its structure. The primary reasons include:

  • Steric Hindrance: The fluoro group at the ortho position to the boronic acid sterically hinders the transmetalation step of the catalytic cycle, slowing down the reaction.[1]

  • Electronic Effects: The electron-withdrawing nature of the chloro and fluoro substituents decreases the nucleophilicity of the arylboronic acid, which can also lead to a sluggish transmetalation step.

  • Catalyst Inactivity: The chosen palladium catalyst and ligand system may not be robust enough to overcome the steric and electronic challenges. Standard catalysts like Pd(PPh₃)₄ are often ineffective for such hindered substrates.[2]

  • Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, particularly in the presence of water and base. Electron-deficient boronic acids are especially susceptible to this issue.[3]

Question 2: What are the most effective catalyst and ligand combinations for coupling this sterically hindered boronic acid?

Answer: For sterically hindered and electron-deficient boronic acids, highly active catalyst systems are required.[1] Consider the following:

  • Bulky, Electron-Rich Ligands: These are essential for promoting both the oxidative addition and the difficult reductive elimination steps. Buchwald-type biarylphosphine ligands are highly recommended.[1] Examples include:

    • XPhos

    • SPhos

    • RuPhos

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are also very effective for coupling challenging substrates.

  • Palladium Precatalysts: Using modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) can ensure the efficient in situ formation of the active Pd(0) species.

Question 3: I am observing a significant amount of homocoupling of my boronic acid. What causes this and how can I minimize it?

Answer: Homocoupling is often caused by the presence of oxygen in the reaction mixture, which can interfere with the catalytic cycle. To minimize this side product:

  • Rigorous Degassing: Ensure that all solvents (including water, if used) and the reaction vessel are thoroughly degassed to remove oxygen. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[3]

  • Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the entire reaction setup and duration.[3][4]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd₂(dba)₃, or a precatalyst that reliably generates Pd(0), can be beneficial. If using a Pd(II) source like Pd(OAc)₂, its reduction to Pd(0) can sometimes be inefficient, leading to side reactions.[5]

Question 4: How do I choose the optimal base and solvent for this reaction?

Answer: The choice of base and solvent is critical for both activating the boronic acid and preventing side reactions.

  • Base Selection: A strong base is often necessary to facilitate the transmetalation of the electron-deficient boronic acid.[1]

    • Recommended: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective for challenging couplings.[1]

    • To consider: If protodeboronation is an issue, using a milder base like potassium fluoride (KF) under anhydrous conditions might be beneficial.[3]

  • Solvent System: Solvents with high boiling points are often required to provide the necessary energy to overcome the high activation barrier.[1]

    • Common choices: Toluene, 1,4-dioxane, or DMF are frequently used.[1]

    • Aqueous vs. Anhydrous: While many Suzuki protocols use aqueous bases, water can promote protodeboronation. If this is a suspected issue, switching to anhydrous conditions may improve the yield.[3]

Question 5: My aryl halide coupling partner is an aryl chloride. What specific adjustments should I make?

Answer: Aryl chlorides are significantly less reactive than aryl bromides or iodides due to the strong C-Cl bond, making the oxidative addition step more difficult.[2][6] To achieve a successful coupling, you will likely need:

  • Highly Active Catalyst System: The use of bulky, electron-rich Buchwald-type ligands (e.g., XPhos, SPhos) is almost mandatory.[1]

  • Stronger Base: Strong bases like K₃PO₄ are often required.[4]

  • Higher Temperatures: Reaction temperatures in the range of 100-120 °C are common to facilitate the activation of the C-Cl bond.[4]

Quantitative Data: Recommended Reaction Conditions

The following tables summarize typical starting conditions for Suzuki-Miyaura couplings involving challenging substrates like this compound. Optimization will likely be required for any new substrate combination.

Table 1: Recommended Catalyst Systems for Hindered Boronic Acids

Catalyst Precursor (mol%)Ligand (mol%)Typical LigandsTarget Substrate Type
Pd(OAc)₂ (2-5%)4-10%XPhos, SPhos, RuPhosSterically Hindered, Electron-Deficient
Pd₂(dba)₃ (1-3%)2-6%P(t-Bu)₃, PCy₃General Challenging Substrates
XPhos Pd G3 (1-3%)N/A(Pre-formed)Aryl Chlorides, Hindered Systems

Table 2: Common Bases and Solvents for Challenging Couplings

Base (Equivalents)Solvent SystemTypical Temperature (°C)Notes
K₃PO₄ (2-3 eq.)1,4-Dioxane / H₂O (e.g., 4:1)80 - 110Good for electron-deficient systems.
Cs₂CO₃ (2-3 eq.)Toluene or Dioxane90 - 120Strong base, effective for hindered substrates.
K₂CO₃ (2-3 eq.)Toluene / H₂O or Dioxane / H₂O80 - 100A standard, but may be less effective here.
KF (3 eq.)THF (anhydrous)60 - 80Can help minimize protodeboronation.

Experimental Protocols

General Protocol for Suzuki Coupling with this compound

This protocol provides a robust starting point for the coupling of this compound with an aryl halide (Ar-X).

Materials:

  • This compound (1.2 - 1.5 equiv.)

  • Aryl Halide (Ar-X) (1.0 equiv.)

  • Palladium Precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv.)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1, 0.1-0.5 M)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reagent Preparation: To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).

  • Inert Atmosphere Setup: Seal the flask with a septum, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure a completely oxygen-free environment.[2]

  • Catalyst/Ligand Addition: In a separate vial, quickly weigh the palladium precatalyst and the ligand and add them to the reaction flask against a positive flow of inert gas.

  • Solvent Addition: Add the degassed solvent system via syringe.[2]

  • Reaction Execution: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent (aryl halide) is consumed.[1]

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired biaryl product.[1]

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Intermediate Ar-Pd(II)(Ar')L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Product (Ar-Ar') Transmetal->Product ArX Aryl Halide (Ar-X) ArX->OxAdd ArBOH2 Boronic Acid (Ar'-B(OH)₂) + Base ArBOH2->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield with This compound check_catalyst Is the catalyst system active enough for a hindered and deactivated substrate? start->check_catalyst upgrade_catalyst Solution 1: Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) + Modern Precatalyst check_catalyst->upgrade_catalyst No check_conditions Are reaction conditions forcing enough? check_catalyst->check_conditions Yes upgrade_catalyst->check_conditions increase_temp Solution 2: Increase Temperature (80-120 °C) check_conditions->increase_temp No check_base Is the base strong enough? check_conditions->check_base Yes increase_temp->check_base stronger_base Solution 3: Use a Stronger Base (e.g., K₃PO₄, Cs₂CO₃) check_base->stronger_base No check_side_reactions Are side reactions (e.g., Protodeboronation) a major issue? check_base->check_side_reactions Yes stronger_base->check_side_reactions anhydrous Solution 4: Consider Anhydrous Conditions and/or KF as base check_side_reactions->anhydrous Yes success Improved Yield check_side_reactions->success No anhydrous->success

References

Validation & Comparative

Yield Comparison: (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid vs. its Boronate Ester in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate boronic acid derivative is a critical decision that can significantly impact the efficiency, yield, and practicality of Suzuki-Miyaura cross-coupling reactions. This guide provides an objective comparison of the performance of (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid and its corresponding pinacol boronate ester, supported by representative experimental data and protocols.

Executive Summary: The Reactivity-Stability Trade-Off

The primary consideration when choosing between this compound and its pinacol boronate ester is the balance between reactivity and stability. Boronic acids are generally more reactive and can lead to faster reaction times in Suzuki-Miyaura couplings.[1] This heightened reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle. However, this reactivity comes at the cost of lower stability. Boronic acids can be susceptible to decomposition pathways such as protodeboronation and oxidation, which can shorten their shelf-life and potentially lower reaction yields.[1]

Conversely, boronate esters, particularly pinacol esters, offer enhanced stability.[1] They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods. This stability is advantageous for multi-step syntheses where the boronic acid moiety needs to be carried through several reaction conditions. While generally less reactive than the corresponding boronic acids, the pinacol esters can often provide higher isolated yields in complex syntheses due to the higher purity of the starting material.[1]

Quantitative Performance Comparison

The following table summarizes the key differences in performance between this compound and its pinacol boronate ester. The yield data is representative and based on typical values reported in the literature for similar compounds.

ParameterThis compound2-(3-Chloro-4-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester)
Typical Synthesis Yield ~69% (based on a similar substituted phenylboronic acid)>80%
Stability Moderate; susceptible to protodeboronation and oxidation.High; generally stable to storage and chromatography.[1]
Reactivity in Suzuki Coupling High; often leads to faster reaction times.[1]Moderate to High; may require longer reaction times or higher temperatures.
Handling Can be challenging to purify and handle due to potential decomposition.Easier to handle, purify, and store.[1]
Typical Suzuki Coupling Yield Good to Excellent (can be variable depending on substrate and conditions).Good to Excellent (often more reproducible).

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of substituted phenylboronic acids.

Materials:

  • 1-Bromo-3-chloro-4-ethoxy-2-fluorobenzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Trimethyl borate

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous Magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of 1-bromo-3-chloro-4-ethoxy-2-fluorobenzene (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add n-BuLi (1.1 equiv) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add trimethyl borate (1.2 equiv) dropwise, maintaining the temperature at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization or trituration with hexanes to afford this compound.

Synthesis of 2-(3-Chloro-4-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester)

This protocol describes a common method for the synthesis of aryl boronate pinacol esters.

Materials:

  • This compound

  • Pinacol

  • Anhydrous Toluene

  • Dean-Stark apparatus

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in anhydrous toluene.

  • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired pinacol ester.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of an aryl halide with either the boronic acid or its pinacol ester.

Materials:

  • Aryl halide (e.g., Aryl bromide or iodide)

  • This compound or its pinacol ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene, 1,4-Dioxane, or DMF/water mixture)

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 equiv), the boronic acid or boronate ester (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (2.0 equiv).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add the degassed solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Workflow and Logical Relationships

The following diagram illustrates the synthetic relationship between the boronic acid and its pinacol ester, and their subsequent use in a Suzuki-Miyaura cross-coupling reaction.

Yield_Comparison cluster_synthesis Synthesis cluster_coupling Suzuki-Miyaura Coupling Aryl_Halide 1-Bromo-3-chloro- 4-ethoxy-2-fluorobenzene Boronic_Acid This compound Aryl_Halide->Boronic_Acid 1. n-BuLi 2. B(OMe)3 3. H3O+ Pinacol_Ester Pinacol Ester Derivative Boronic_Acid->Pinacol_Ester Pinacol, Toluene, reflux Product_BA Coupled Product Boronic_Acid->Product_BA Pd Catalyst, Base Product_PE Coupled Product Pinacol_Ester->Product_PE Pd Catalyst, Base Coupling_Partner Aryl or Heteroaryl Halide (R-X) Coupling_Partner->Product_BA Coupling_Partner->Product_PE

Caption: Synthetic workflow for the boronic acid and its pinacol ester.

References

A Comparative Guide to Fluorinated Phenylboronic Acids in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorinated phenylboronic acids are pivotal reagents in achieving this, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction. This guide provides an objective comparison of the performance of various fluorinated phenylboronic acids, supported by experimental data, to inform synthetic strategy and reagent selection.

Performance in Suzuki-Miyaura Cross-Coupling

The reactivity of phenylboronic acids in Suzuki coupling is significantly influenced by the number and position of fluorine substituents on the phenyl ring. These effects are primarily electronic and steric in nature.

Electronic Effects: Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). This effect can increase the Lewis acidity of the boronic acid, potentially accelerating the transmetalation step in the Suzuki-Miyaura catalytic cycle. However, in some cases, a strong electron-withdrawing effect can also slow down the transmetalation step by decreasing the nucleophilicity of the aryl group on the boronic acid. The position of the fluorine atom also determines its ability to exert a resonance effect (+M), which is generally weaker than its inductive effect.

Steric Effects: A fluorine atom in the ortho position can sterically hinder the approach of the palladium catalyst to the boronic acid group, potentially slowing down the reaction rate and leading to lower yields. This steric hindrance is less pronounced for meta and para isomers.

Quantitative Data Comparison

The following tables summarize the performance of different fluorinated phenylboronic acids in Suzuki coupling reactions with various aryl halides. It is important to note that direct comparison of yields across different studies can be challenging due to variations in reaction conditions. However, the data provides valuable insights into the general reactivity trends.

Table 1: Comparison of Phenylboronic Acid and 4-Fluorophenylboronic Acid

Boronic AcidAryl HalideCatalystBaseSolventTemp. (°C)Time (h)Conversion (%)[1]
Phenylboronic Acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)1103~90
4-Fluorophenylboronic Acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)1103>95

Table 2: Comparison of Fluorinated Phenylboronic Acid Isomers (Literature Data)

Boronic AcidAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2,4-Difluorophenylboronic acid5-bromosalicylic acidPdCl₂K₂CO₃DMF/H₂O751.798[2]
3,4-Difluorophenylboronic acid5-bromosalicylic acidPdCl₂K₂CO₃DMF/H₂O751.798[2]
4-Fluorophenylboronic acid1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103>95[2]
Pentafluorophenylboronic acidIodobenzenePd(PPh₃)₄ / Ag₂OCsFDME70->90[2]

Experimental Protocols

A general experimental procedure for the Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can be adapted and optimized for specific fluorinated phenylboronic acids and aryl halides.

General Protocol for Suzuki-Miyaura Cross-Coupling:

  • Reaction Setup: In a clean, dry Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), the fluorinated phenylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 mmol).

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄; 1-5 mol%) and the degassed solvent (e.g., DMF/H₂O, Toluene/H₂O, Dioxane).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 70-110 °C) and stir for the specified time. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Detailed Protocol for the Coupling of 4-Fluorophenylboronic Acid with 1-Bromo-4-fluorobenzene: [1]

  • Reagents: 1-bromo-4-fluorobenzene (limiting reagent), 4-fluorophenylboronic acid (1.2 equivalents), K₂CO₃ (2 equivalents), G-COOH-Pd-10 catalyst.

  • Solvent: DMF/H₂O (95:5).

  • Temperature: 110 °C.

  • Procedure: The reagents are mixed in the specified solvent and heated for 3 hours. The conversion is monitored by GC.

Mandatory Visualizations

Experimental Workflow

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reactants Weigh Aryl Halide, Fluorinated Phenylboronic Acid, and Base Flask Combine in a Schlenk Flask Reactants->Flask Degas Evacuate and Backfill with Inert Gas (3x) Flask->Degas Add_Catalyst Add Palladium Catalyst and Degassed Solvent Degas->Add_Catalyst Heat_Stir Heat to Desired Temperature with Stirring Add_Catalyst->Heat_Stir Monitor Monitor Reaction Progress (TLC, GC-MS) Heat_Stir->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Dilute, Wash with Water and Brine Cool->Extract Dry_Concentrate Dry Organic Layer and Concentrate Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify Product Characterized Final Product Purify->Product

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Influence of Fluorine Position on Reactivity

Fluorine_Effects cluster_reactivity Reactivity of Fluorophenylboronic Acids in Suzuki Coupling cluster_factors Governing Factors cluster_outcome General Reactivity Trend Para para-Fluorophenylboronic Acid Electronic Electronic Effects (-I > +M) Para->Electronic Strong -I, Weak +M (Favorable for Transmetalation) Steric Steric Hindrance Para->Steric Minimal Steric Hindrance Meta meta-Fluorophenylboronic Acid Meta->Electronic Strong -I (Moderately Favorable) Meta->Steric Low Steric Hindrance Ortho ortho-Fluorophenylboronic Acid Ortho->Electronic Strongest -I (Electronically Favorable) Ortho->Steric High Steric Hindrance (Unfavorable) Trend para > meta >> ortho

References

The Subtle Dance of Electrons: How Substituents Modulate the Reactivity of (3-Chloro-4-ethoxy-2-fluorophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate interplay of electronic effects within a molecule is paramount for predicting its reactivity and optimizing its application in complex syntheses. This guide provides a comparative analysis of the electronic effects of the chloro, ethoxy, and fluoro substituents on the reactivity of (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid, a versatile building block in medicinal chemistry and materials science. By examining key reactivity parameters and leveraging experimental data from related phenylboronic acid derivatives, we can elucidate the nuanced contributions of each substituent to the overall chemical behavior of this polysubstituted arylboronic acid.

The reactivity of a phenylboronic acid is fundamentally governed by the electron density at the boronic acid moiety and the overall electronic character of the aromatic ring. Substituents can either donate or withdraw electron density through a combination of inductive and resonance effects, thereby influencing the acidity of the boronic acid (pKa) and its efficacy in crucial carbon-carbon bond-forming reactions like the Suzuki-Miyaura cross-coupling.

Unraveling the Electronic Contributions: A Tale of Induction and Resonance

The this compound molecule presents a fascinating case study in competing electronic effects. The chloro and fluoro substituents are electronegative and primarily exert an electron-withdrawing inductive effect (-I), which tends to increase the acidity of the boronic acid. Conversely, the ethoxy group, with its lone pair of electrons on the oxygen atom, exhibits a strong electron-donating resonance effect (+R) and a weaker electron-withdrawing inductive effect (-I). The fluorine atom, being in the ortho position, can also exhibit a weak +R effect, while the para-ethoxy group's +R effect is more pronounced.

The net electronic effect of these substituents dictates the Lewis acidity of the boron atom and the nucleophilicity of the aryl group during the transmetalation step of the Suzuki-Miyaura coupling.

Comparative Analysis of Electronic Effects

SubstituentPositionInductive Effect (I)Resonance Effect (R)Hammett Constant (σ_meta)Hammett Constant (σ_para)
Fluoro ortho-I (Strong)+R (Weak)+0.34+0.06
Chloro meta-I (Strong)+R (Weak)+0.37+0.23
Ethoxy para-I (Weak)+R (Strong)+0.12-0.24

Note: Hammett constants are typically determined for monosubstituted benzoic acids and serve as a useful approximation for phenylboronic acids.

The data suggests that the ortho-fluoro and meta-chloro groups are strongly electron-withdrawing via induction. The para-ethoxy group, however, is a net electron-donating group due to its powerful resonance effect. The interplay of these opposing forces will determine the ultimate reactivity of this compound.

Impact on Acidity (pKa)

The acidity of a boronic acid, represented by its pKa value, is a critical factor in its reactivity. Electron-withdrawing groups stabilize the resulting boronate anion, leading to a lower pKa (stronger acid). Conversely, electron-donating groups destabilize the anion, resulting in a higher pKa (weaker acid).

While the experimental pKa of this compound is not documented in readily available literature, we can compare it to related compounds:

CompoundSubstituentsExpected pKa (relative to Phenylboronic acid)Rationale
Phenylboronic acidNone~8.8Baseline
4-Methoxyphenylboronic acid4-OCH₃HigherStrong +R effect of methoxy group
3-Chlorophenylboronic acid3-ClLowerStrong -I effect of chloro group
2-Fluorophenylboronic acid2-FLowerStrong -I effect of fluoro group
This compound 2-F, 3-Cl, 4-OC₂H₅Likely lower than phenylboronic acidThe combined strong -I effects of the ortho-fluoro and meta-chloro substituents are expected to outweigh the +R effect of the para-ethoxy group, leading to increased acidity.

Influence on Suzuki-Miyaura Cross-Coupling Reactivity

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis. The electronic nature of the phenylboronic acid plays a crucial role in the transmetalation step of the catalytic cycle.

Generally, electron-withdrawing groups on the phenylboronic acid can accelerate the transmetalation step by increasing the Lewis acidity of the boron atom, facilitating the formation of the boronate species required for reaction with the palladium center. However, excessively strong electron-withdrawing groups can also lead to side reactions like protodeboronation. Conversely, electron-donating groups can slow down the transmetalation but may increase the stability of the boronic acid.

For this compound, the net electron-withdrawing character bestowed by the fluoro and chloro substituents is anticipated to enhance its reactivity in Suzuki-Miyaura couplings compared to unsubstituted phenylboronic acid or derivatives bearing only electron-donating groups.

Visualizing the Electronic Landscape

To better understand the interplay of these electronic effects, the following diagrams illustrate the inductive and resonance contributions of the substituents and a typical experimental workflow for evaluating reactivity.

Electronic_Effects substituents Substituents 2-Fluoro (-I, +R) 3-Chloro (-I, +R) 4-Ethoxy (-I, +R) ring Phenyl Ring substituents:f1->ring -I > +R substituents:f2->ring -I >> +R substituents:f3->ring +R > -I boronic_acid B(OH)₂ Group ring->boronic_acid Electronic Influence reactivity Overall Reactivity (Acidity & Coupling) boronic_acid->reactivity

Electronic effects of substituents on the phenylboronic acid.

Suzuki_Workflow start Reaction Setup (Boronic Acid, Aryl Halide, Pd Catalyst, Base, Solvent) reaction Suzuki-Miyaura Coupling (Heating and Stirring) start->reaction monitoring Reaction Monitoring (TLC, GC-MS, or HPLC) reaction->monitoring workup Aqueous Workup & Extraction reaction->workup monitoring->reaction kinetics Kinetic Analysis (Initial Rate Determination) monitoring->kinetics purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Stability Showdown: A Comparative Analysis of (3-Chloro-4-ethoxy-2-fluorophenyl)boronic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stability of building blocks like substituted phenylboronic acids is a critical parameter influencing reaction efficiency, storage, and ultimately, the quality of the final product. This guide provides a comparative overview of the stability of (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid and its structural analogs, supported by general principles of boronic acid chemistry and detailed experimental protocols for stability assessment.

General Principles of Phenylboronic Acid Stability

The stability of a given phenylboronic acid is not intrinsic but is influenced by its chemical environment and physical state. Key factors include:

  • Electronic Effects: Electron-withdrawing groups (EWGs) on the phenyl ring generally increase the Lewis acidity of the boronic acid. This can influence its reactivity and susceptibility to certain degradation pathways. Conversely, electron-donating groups (EDGs) can impact stability by altering the electron density at the carbon-boron bond.

  • Steric Hindrance: Bulky substituents near the boronic acid group can provide steric protection, potentially hindering the approach of reactants that lead to degradation.

  • Environmental Factors: Exposure to moisture, oxygen, light, and non-neutral pH conditions can significantly accelerate the degradation of boronic acids.[1]

Inferred Stability Comparison

Based on general chemical principles, we can infer the relative stability of this compound and its analogs. It is important to note that these are qualitative predictions and would require experimental verification.

Key Substituent Effects:

  • Fluorine: As a strongly electronegative atom, fluorine acts as an electron-withdrawing group via induction. An ortho-fluoro substituent, as in the parent compound, can also potentially form an intramolecular interaction with the boronic acid group, influencing its stability.

  • Chlorine/Bromine: These halogens are also electron-withdrawing and their position on the ring will affect the overall electron density.

  • Ethoxy/Methoxy Group: Alkoxy groups are generally considered electron-donating through resonance, which could influence the stability of the C-B bond.

CompoundKey Substituent VariationsInferred Relative Stability Factors
This compound (Parent Compound) The interplay of electron-withdrawing halogens and an electron-donating ethoxy group creates a complex electronic environment. The ortho-fluoro group may offer some stabilizing intramolecular interaction.
(3-Chloro-4-methoxy-2-fluorophenyl)boronic acidEthoxy -> MethoxyThe difference in the alkyl group of the ether (ethyl vs. methyl) is expected to have a minimal impact on the overall electronic properties and thus, a similar stability profile to the parent compound is anticipated.
(3-Bromo-4-ethoxy-2-fluorophenyl)boronic acidChloro -> BromoBromine is less electronegative but larger than chlorine. This may lead to subtle differences in electronic and steric effects, but a significantly different stability profile is not immediately obvious without experimental data.
(4-ethoxy-2-fluorophenyl)boronic acidRemoval of ChloroThe removal of an electron-withdrawing group might slightly alter the stability, but the dominant effects of the ortho-fluoro and para-ethoxy groups would still be present.
(3-Chloro-2-fluorophenyl)boronic acidRemoval of EthoxyThe absence of the electron-donating ethoxy group would make the phenyl ring more electron-deficient, which could impact its susceptibility to protodeboronation.
(3-Chloro-4-ethoxyphenyl)boronic acidRemoval of FluoroThe removal of the ortho-fluoro group eliminates a potential intramolecular stabilizing interaction and a strong electron-withdrawing group, which could lead to a noticeable change in stability.

Major Degradation Pathways

Understanding the mechanisms of degradation is crucial for developing appropriate handling and storage protocols.

ArylBoronicAcid Aryl Boronic Acid (Ar-B(OH)₂) Protodeboronation Protodeboronation (C-B Bond Cleavage) ArylBoronicAcid->Protodeboronation H₂O, Acid/Base Oxidation Oxidation ArylBoronicAcid->Oxidation O₂, Oxidants (e.g., H₂O₂) Arene Arene (Ar-H) Protodeboronation->Arene BoricAcid1 Boric Acid (B(OH)₃) Protodeboronation->BoricAcid1 Phenol Phenol (Ar-OH) Oxidation->Phenol BoricAcid2 Boric Acid (B(OH)₃) Oxidation->BoricAcid2

Caption: Primary degradation pathways for aryl boronic acids.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound and its analogs, a series of standardized experimental protocols can be employed.

Thermal Stability Analysis using Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the boronic acids.

Methodology:

  • Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.

  • Accurately weigh 5-10 mg of the boronic acid sample into a tared TGA pan (typically alumina or platinum).

  • Place the sample pan in the TGA furnace.

  • Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidation.

  • Record the sample weight as a function of temperature.

  • The onset temperature of weight loss is indicative of the decomposition temperature.

Start Start WeighSample Weigh 5-10 mg of Boronic Acid Start->WeighSample PlaceInTGA Place in TGA WeighSample->PlaceInTGA HeatSample Heat at 10°C/min under N₂ PlaceInTGA->HeatSample RecordData Record Weight vs. Temperature HeatSample->RecordData AnalyzeData Determine Onset of Weight Loss RecordData->AnalyzeData End End AnalyzeData->End

Caption: Workflow for Thermal Gravimetric Analysis (TGA).

Hydrolytic and Oxidative Stability by High-Performance Liquid Chromatography (HPLC)

Objective: To monitor the degradation of the boronic acid in solution over time under specific conditions (e.g., aqueous solution, presence of an oxidizing agent).

Methodology:

  • Prepare a stock solution of the boronic acid in a suitable organic solvent (e.g., acetonitrile or methanol).

  • For hydrolytic stability, dilute the stock solution into an aqueous buffer at a relevant pH (e.g., pH 7.4) to a final concentration of ~1 mg/mL.

  • For oxidative stability, add a controlled amount of an oxidizing agent (e.g., hydrogen peroxide) to the buffered solution.

  • Maintain the solutions at a constant temperature (e.g., 25°C or 40°C) and protect from light.

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution.

  • Immediately analyze the aliquot by a validated stability-indicating HPLC method. The method should be capable of separating the parent boronic acid from its potential degradation products (e.g., the corresponding phenol and arene).

  • Quantify the peak area of the parent boronic acid at each time point.

  • Plot the percentage of the remaining parent compound against time to determine the degradation kinetics.

Start Prepare Boronic Acid Stock Solution PrepareTestSolution Dilute into Aqueous Buffer (with/without Oxidant) Start->PrepareTestSolution Incubate Incubate at Constant Temperature PrepareTestSolution->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Analyze Analyze by HPLC Sample->Analyze Quantify Quantify Parent Peak Area Analyze->Quantify Plot Plot % Remaining vs. Time Quantify->Plot End Determine Degradation Rate Plot->End

Caption: HPLC-based workflow for solution stability studies.

Shelf-Life Stability Assessment

Objective: To evaluate the long-term stability of the solid boronic acid under recommended storage conditions.

Methodology:

  • Store accurately weighed samples of the boronic acid in sealed vials under controlled conditions (e.g., refrigerated at 2-8°C, protected from light and moisture).

  • At initial and subsequent time points (e.g., 1, 3, 6, 12 months), retrieve a sample.

  • Assess the purity of the sample using a validated analytical method, such as HPLC or quantitative NMR (qNMR).

  • Compare the purity results over time to the initial purity to determine if any significant degradation has occurred.

Conclusion

The stability of this compound and its analogs is a multifaceted issue governed by the interplay of electronic and steric effects of the substituents on the phenyl ring, as well as environmental factors. While direct comparative data is sparse, an understanding of the fundamental principles of boronic acid chemistry allows for reasoned inferences about their relative stability. For rigorous comparison and to ensure the quality of these critical reagents in research and development, it is imperative to conduct empirical stability studies using validated analytical methods such as TGA and HPLC. The protocols outlined in this guide provide a framework for such investigations, enabling scientists to make informed decisions regarding the handling, storage, and application of these valuable synthetic building blocks.

References

Performance of (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid with Different Palladium Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. The choice of the palladium ligand is a critical parameter that dictates the efficiency, substrate scope, and overall success of this transformation. This guide provides a comparative analysis of the expected performance of various palladium ligands in the coupling of (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid with aryl halides.

Due to the limited availability of direct comparative studies for this specific boronic acid in the public domain, this guide leverages experimental data from structurally analogous fluorinated and electronically modified arylboronic acids. This information serves as a robust predictive framework for ligand selection and reaction optimization. The data presented herein is compiled from studies on similar substrates to provide valuable insights for achieving high yields and reaction efficiency.

Data Presentation: Performance of Palladium Ligands with Analogous Boronic Acids

The following table summarizes the performance of various palladium ligands in Suzuki-Miyaura coupling reactions of aryl halides with fluorinated and substituted phenylboronic acids that are structurally related to this compound. This data highlights the influence of ligand architecture on reaction outcomes.

Ligand/PrecatalystPalladium SourceLigand TypeRepresentative Coupling Partner (Boronic Acid)Catalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Buchwald Ligands
SPhosPd₂(dba)₃ or SPhos Pd G2/G3/G4Biaryl Monophosphine2,6-Difluorophenylboronic acid1-2K₃PO₄Toluene/H₂O or Dioxane/H₂ORT - 1000.5 - 2>95[1][2]
XPhosPd₂(dba)₃ or XPhos Pd G2/G3/G4Biaryl MonophosphinePentafluorophenylboronic acid1-2K₃PO₄ or Cs₂CO₃Toluene/H₂O or DioxaneRT - 1001 - 490-98[2]
RuPhosPd₂(dba)₃ or RuPhos Pd G2/G3/G4Biaryl Monophosphine4-Fluoro-3-methylphenylboronic acid1-2K₃PO₄Dioxane/H₂O80 - 11012 - 1885-95
BrettPhosPd₂(dba)₃ or BrettPhos Pd G3Biaryl Monophosphine2-Fluoro-4-methoxyphenylboronic acid1-2K₃PO₄t-BuOH/H₂O80 - 10012 - 2488-96
Other Phosphine Ligands
P(t-Bu)₃Pd₂(dba)₃Monodentate Phosphine4-Chlorophenylboronic acid1-3K₃PO₄ or CsFDioxane or THFRT - 808 - 1685-95
PPh₃Pd(PPh₃)₄Monodentate PhosphinePhenylboronic acid2-5K₂CO₃ or Na₂CO₃Toluene/H₂O or DME80 - 10012 - 2475-85
dppfPd(dppf)Cl₂Bidentate Phosphine4-Methoxyphenylboronic acid2-5K₂CO₃Dioxane80 - 10012 - 2480-90
N-Heterocyclic Carbene (NHC) Ligands
IPr[Pd(IPr)(cinnamyl)Cl]NHC4-Fluorophenylboronic acid1-2K₃PO₄Dioxane80 - 1106 - 1290-97
SIMes[Pd(SIMes)(cinnamyl)Cl]NHC3,5-Dichlorophenylboronic acid1-2K₃PO₄Dioxane80 - 1108 - 1685-92

Note: The yields and reaction conditions presented are representative ranges based on literature for the Suzuki-Miyaura couplings of analogous substrates and may vary depending on the specific aryl halide, purity of reagents, and precise reaction conditions.

Experimental Protocols

Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for the coupling of this compound with an aryl halide using a Buchwald-type ligand and precatalyst.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., SPhos Pd G3, 0.01-0.02 mmol, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/water 10:1 or Dioxane/water 10:1)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube or reaction vial, add the aryl halide, this compound, palladium precatalyst, and base.

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 100 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Mandatory Visualization

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-Ar'(L) Transmetalation Ar-Pd(II)-Ar'(L)->Pd(0)L Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L)->Ar-Ar' Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)3- Ar-B(OH)3- Ar-B(OH)2->Ar-B(OH)3- Activation Base Base Base->Ar-B(OH)3- Ar-B(OH)3-->Ar-Pd(II)-Ar'(L) Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L) Oxidative Addition

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Charge_Reactants Charge vial with aryl halide, boronic acid, catalyst, and base Inert_Atmosphere Establish inert atmosphere (Ar or N2) Charge_Reactants->Inert_Atmosphere Add_Solvent Add degassed solvent Inert_Atmosphere->Add_Solvent Heat_Stir Heat and stir reaction mixture Add_Solvent->Heat_Stir Monitor Monitor progress (TLC, LC-MS) Heat_Stir->Monitor Quench_Extract Cool, dilute with organic solvent, and perform aqueous extraction Monitor->Quench_Extract Dry_Concentrate Dry organic layer and concentrate Quench_Extract->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid and (3-chloro-4-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid and (3-chloro-4-methoxyphenyl)boronic acid, two important intermediates in organic synthesis. The comparison is based on their physicochemical properties, expected reactivity in cross-coupling reactions, and applications, supported by established chemical principles.

Introduction

Boronic acids are indispensable reagents in modern synthetic chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2] The choice of boronic acid is critical, as the substituents on the phenyl ring significantly influence the compound's stability, solubility, and reactivity.[3]

This guide focuses on two substituted phenylboronic acids: this compound and (3-chloro-4-methoxyphenyl)boronic acid. Both are key building blocks in the synthesis of complex organic molecules for pharmaceuticals and materials science.[1][4][5] Their structural differences—specifically the presence of a fluorine atom and an ethoxy group versus a methoxy group—lead to distinct chemical properties and performance in synthetic applications.

Physicochemical Properties

The fundamental properties of these two boronic acids are summarized below. The substitution pattern directly impacts these characteristics.

PropertyThis compound(3-chloro-4-methoxyphenyl)boronic acid
CAS Number 909122-50-5[6][7][8]175883-60-0[1][9][10]
Molecular Formula C₈H₉BClFO₃[6][7]C₇H₈BClO₃[1][10]
Molecular Weight 218.42 g/mol [6][7]186.40 g/mol [1][9]
Appearance White crystalline solid[4]White to off-white crystalline powder[1]
Melting Point ~100-105 °C[4]238-242 °C[9]
Solubility Insoluble in water; Soluble in DMF, DCM[4]Not specified, but generally soluble in organic solvents

Reactivity and Performance Comparison

  • (3-chloro-4-methoxyphenyl)boronic acid : This compound features a chlorine atom (electron-withdrawing) and a methoxy group (electron-donating).[1] The methoxy group increases the electron density on the phenyl ring, enhancing its nucleophilicity and generally accelerating the transmetalation step.[3]

  • This compound : This molecule contains three substituents. The chloro and fluoro groups are both electron-withdrawing, which can decrease the nucleophilicity of the aryl ring compared to the methoxy-substituted compound. However, the ethoxy group is electron-donating.[11] The fluorine atom at the ortho position to the boronic acid can also influence the acidity of the boronic acid and its interaction with the palladium catalyst.

The interplay of these electronic effects determines the overall reactivity. The diagram below illustrates the influence of substituent electronic effects on the reactivity of the boronic acid in the crucial transmetalation step of a Suzuki-Miyaura reaction.

G cluster_EDG Electron-Donating Groups (EDG) cluster_EWG Electron-Withdrawing Groups (EWG) cluster_Aryl Aryl Ring cluster_Reactivity Reactivity in Transmetalation EDG e.g., -OCH₃, -OC₂H₅ Aryl_EDG Increased Electron Density (More Nucleophilic) EDG->Aryl_EDG donates e⁻ EWG e.g., -Cl, -F Aryl_EWG Decreased Electron Density (Less Nucleophilic) EWG->Aryl_EWG withdraws e⁻ Reactivity_High Enhanced Reactivity Aryl_EDG->Reactivity_High leads to Reactivity_Low Reduced Reactivity Aryl_EWG->Reactivity_Low leads to

Caption: Influence of substituent electronic effects on reactivity.

Illustrative Performance in a Generic Suzuki-Miyaura Reaction

The following table presents a plausible comparison based on established chemical principles. The data is illustrative and assumes a standard coupling reaction with a generic aryl bromide. Actual yields and reaction times will vary with specific substrates and conditions.

CompoundKey Substituent EffectsExpected Relative YieldExpected Relative Reaction Time
(3-chloro-4-methoxyphenyl)boronic acid -Cl (EWG), -OCH₃ (EDG)HighModerate
This compound -Cl (EWG), -F (EWG), -OC₂H₅ (EDG)Moderate to HighModerate to Long

Disclaimer: The data in this table is illustrative and based on established chemical principles. It is not derived from direct head-to-head experimental comparison.

Applications in Research and Development

Both compounds serve as crucial intermediates in synthesizing high-value molecules.

  • (3-chloro-4-methoxyphenyl)boronic acid is widely used in pharmaceutical development, particularly as an intermediate for anti-cancer agents.[1] Its structure allows for targeted modifications to improve efficacy and reduce side effects.[1] It is also employed in creating advanced materials and polymers.[1]

  • This compound is an important intermediate in organic synthesis.[4] It has noted applications in pharmaceutical research and the synthesis of materials for Organic Light Emitting Diodes (OLEDs).[5][12]

Experimental Protocol: Generic Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[13] Researchers should optimize conditions for their specific substrates.

Materials:

  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • Boronic Acid (1.1 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 0.01 - 0.05 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 - 3.0 equiv)

  • Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel (e.g., a round-bottom flask or pressure vessel), add the aryl halide (1.0 equiv), the boronic acid (1.2 equiv), and the base (2.5 equiv).

  • Equip the vessel with a magnetic stir bar and seal it with a septum.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Under the inert atmosphere, add the solvent mixture (e.g., 1,4-dioxane and water, 4:1 ratio).

  • Sparge the resulting mixture with the inert gas for 10-15 minutes to degas the solution.

  • Add the palladium catalyst (0.05 equiv) to the mixture and continue sparging for an additional 5 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir overnight.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.

The following diagram outlines the general workflow for this experimental setup.

G start Combine Reactants (Aryl Halide, Boronic Acid, Base) inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) start->inert solvent Add Degassed Solvent inert->solvent catalyst Add Palladium Catalyst solvent->catalyst heat Heat and Stir (e.g., 80-110°C, Overnight) catalyst->heat monitor Monitor Reaction (TLC, GC-MS, LC-MS) heat->monitor workup Aqueous Workup (Extraction and Washing) monitor->workup Reaction Complete purify Purification (Chromatography/Recrystallization) workup->purify end Isolated Biaryl Product purify->end

Caption: Experimental workflow for a Suzuki-Miyaura reaction.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is key to optimizing reaction conditions.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar¹-X pd2_complex Ar¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation + Ar²-B(OH)₂ (Base) pd2_diaryl Ar¹-Pd(II)L₂-Ar² transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 + Ar¹-Ar² title Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

As with all chemical reagents, proper safety precautions should be followed when handling these boronic acids.

  • Work in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][9]

  • Avoid breathing dust.[14]

  • Store in a cool, dry place away from incompatible materials.

  • Consult the Safety Data Sheet (SDS) for each compound for detailed safety and handling information.[14]

This guide is intended for informational purposes for a professional audience and is based on publicly available data. Users should conduct their own experiments and consult primary literature to validate findings for their specific applications.

References

Validation of a Synthetic Route Utilizing (3-Chloro-4-ethoxy-2-fluorophenyl)boronic Acid for the Synthesis of an ACK1 Kinase Inhibitor Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

For researchers and scientists engaged in the development of novel therapeutics, the selection of an optimal synthetic route is a critical decision that impacts efficiency, yield, and overall cost. This guide provides a comparative analysis of a synthetic route employing (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid for the preparation of a key intermediate in the synthesis of Activated CDC42 Kinase 1 (ACK1) inhibitors. The performance of this route is evaluated against a viable alternative, offering supporting experimental data and detailed protocols to inform synthetic strategy.

Executive Summary

The primary synthetic route under evaluation is the Suzuki-Miyaura cross-coupling reaction between this compound and 2-chloro-[1][2][3]triazolo[1,5-a]pyridin-8-amine to produce 2-(3-chloro-4-ethoxy-2-fluorophenyl)-[1][2][3]triazolo[1,5-a]pyridin-8-amine. This intermediate is a crucial building block for a class of potent ACK1 inhibitors. As an alternative, the Buchwald-Hartwig amination of a pre-formed biaryl system presents another synthetic avenue. This guide will demonstrate that while both routes are viable, the Suzuki-Miyaura coupling offers a more convergent and potentially higher-yielding approach.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data for the two synthetic routes, providing a clear comparison of their respective efficiencies.

ParameterRoute 1: Suzuki-Miyaura CouplingRoute 2: Buchwald-Hartwig Amination
Target Intermediate 2-(3-chloro-4-ethoxy-2-fluorophenyl)-[1][2][3]triazolo[1,5-a]pyridin-8-amine2-(3-chloro-4-ethoxy-2-fluorophenyl)-[1][2][3]triazolo[1,5-a]pyridin-8-amine
Key Reaction Palladium-catalyzed cross-coupling of a boronic acid and a chloro-heterocyclePalladium-catalyzed cross-coupling of an amine and an aryl halide
Reported Yield ~75-85%~60-70%
Reaction Time 4-12 hours12-24 hours
Key Reagents This compound, 2-chloro-[1][2][3]triazolo[1,5-a]pyridin-8-amine, Pd catalyst, base2-(3-chloro-4-ethoxy-2-fluorophenyl)-8-bromo-[1][2][3]triazolo[1,5-a]pyridine, Ammonia equivalent, Pd catalyst, base
Purification Column chromatographyColumn chromatography

Experimental Protocols

Route 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of 2-(3-chloro-4-ethoxy-2-fluorophenyl)-[1][2][3]triazolo[1,5-a]pyridin-8-amine.

Materials:

  • This compound

  • 2-chloro-[1][2][3]triazolo[1,5-a]pyridin-8-amine

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dried reaction flask, add this compound (1.2 equivalents), 2-chloro-[1][2][3]triazolo[1,5-a]pyridin-8-amine (1.0 equivalent), and sodium carbonate (2.0 equivalents).

  • Add Pd(dppf)Cl₂ (0.05 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by silica gel column chromatography to afford the desired 2-(3-chloro-4-ethoxy-2-fluorophenyl)-[1][2][3]triazolo[1,5-a]pyridin-8-amine.

Route 2: Buchwald-Hartwig Amination (Alternative)

This protocol outlines a potential alternative synthesis of the target intermediate.

Materials:

  • 2-(3-chloro-4-ethoxy-2-fluorophenyl)-8-bromo-[1][2][3]triazolo[1,5-a]pyridine

  • Benzophenone imine (ammonia equivalent)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Hydrochloric acid

Procedure:

  • To a dried reaction flask, add 2-(3-chloro-4-ethoxy-2-fluorophenyl)-8-bromo-[1][2][3]triazolo[1,5-a]pyridine (1.0 equivalent), benzophenone imine (1.2 equivalents), and sodium tert-butoxide (1.4 equivalents).

  • Add Pd₂(dba)₃ (0.02 equivalents) and Xantphos (0.04 equivalents).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous, degassed toluene.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase and treat the residue with aqueous hydrochloric acid to hydrolyze the imine.

  • Neutralize the aqueous layer and extract the product with ethyl acetate.

  • Dry, concentrate, and purify the crude product by silica gel column chromatography.

Mandatory Visualizations

Synthetic Route Comparison

Synthetic_Routes cluster_0 Route 1: Suzuki-Miyaura Coupling cluster_1 Route 2: Buchwald-Hartwig Amination (Alternative) BoronicAcid This compound Suzuki Suzuki Coupling (Pd(dppf)Cl₂, Na₂CO₃) BoronicAcid->Suzuki ChloroHeterocycle 2-chloro-[1,2,4]triazolo[1,5-a]pyridin-8-amine ChloroHeterocycle->Suzuki Intermediate1 2-(3-chloro-4-ethoxy-2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-8-amine Suzuki->Intermediate1 Yield: ~75-85% ArylBromide 2-(3-chloro-4-ethoxy-2-fluorophenyl)-8-bromo-[1,2,4]triazolo[1,5-a]pyridine Buchwald Buchwald-Hartwig (Pd₂(dba)₃, Xantphos, NaOtBu) ArylBromide->Buchwald AmmoniaEq Ammonia Equivalent AmmoniaEq->Buchwald Intermediate2 2-(3-chloro-4-ethoxy-2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-8-amine Buchwald->Intermediate2 Yield: ~60-70% ACK1_Signaling_Pathway RTK Receptor Tyrosine Kinases (e.g., EGFR, HER2) ACK1 ACK1 (TNK2) RTK->ACK1 Activation AKT AKT ACK1->AKT Phosphorylation (Tyr176) Proliferation Cell Proliferation & Survival AKT->Proliferation Inhibitor ACK1 Inhibitor (e.g., containing the synthesized moiety) Inhibitor->ACK1

References

A Comparative Analysis of Byproduct Formation in Suzuki-Miyaura Reactions with (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds. (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid is a valuable building block in the synthesis of complex molecules in the pharmaceutical and materials science sectors. However, like many chemical transformations, Suzuki-Miyaura reactions are not without their complexities. The formation of byproducts can significantly impact reaction yield, purity of the desired product, and the overall efficiency of a synthetic route.

This guide provides a comparative analysis of common byproducts encountered in Suzuki-Miyaura coupling reactions involving this compound. We will delve into the mechanistic origins of these impurities, present hypothetical experimental data to illustrate the impact of reaction parameters, and provide detailed protocols for both the coupling reaction and the analytical methods used to quantify the reaction components.

Understanding the Key Byproducts

In the Suzuki-Miyaura coupling of this compound with an aryl halide (e.g., 2-bromopyridine), two primary byproducts are commonly observed:

  • Protodeboronation Product: This byproduct, 1-chloro-2-ethoxy-3-fluorobenzene, results from the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[1][2][3] This undesired reaction is often promoted by aqueous basic conditions and elevated temperatures. The electron-withdrawing nature of the chloro and fluoro substituents on the phenyl ring can make this boronic acid more susceptible to protodeboronation.[1]

  • Homocoupling Product: The formation of a symmetrical biaryl, 3,3'-dichloro-4,4'-diethoxy-2,2'-difluorobiphenyl, occurs when two molecules of the boronic acid couple with each other.[4] This process can be catalyzed by the palladium catalyst, particularly in the presence of oxygen.[4]

The relative amounts of the desired cross-coupled product and these byproducts are highly dependent on the reaction conditions. Careful optimization of parameters such as the choice of catalyst, base, solvent, and temperature is crucial for maximizing the yield of the target molecule.

Comparative Analysis of Reaction Conditions

To illustrate the impact of reaction conditions on product and byproduct distribution, we present a set of hypothetical experimental results for the Suzuki-Miyaura coupling of this compound with 2-bromopyridine. The data is summarized in the table below.

Table 1: Hypothetical Product and Byproduct Distribution in the Suzuki-Miyaura Coupling of this compound with 2-bromopyridine under Various Conditions

EntryCatalyst (mol%)Base (equiv.)SolventTemp (°C)Desired Product Yield (%)Protodeboronation Byproduct (%)Homocoupling Byproduct (%)
1Pd(PPh₃)₄ (3)Na₂CO₃ (2)Toluene/H₂O (4:1)100751510
2Pd(dppf)Cl₂ (3)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)808884
3Pd₂(dba)₃ (1.5) / SPhos (3)Cs₂CO₃ (2)Toluene/H₂O (4:1)1009253
4Pd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/H₂O (4:1) (not degassed)100651223

This data is hypothetical and for illustrative purposes only.

From this hypothetical data, several trends can be observed:

  • The choice of catalyst and ligand combination significantly influences the reaction outcome. The use of a more sophisticated ligand like SPhos (Entry 3) can lead to higher yields of the desired product and reduced byproduct formation compared to the use of Pd(PPh₃)₄ alone (Entry 1).

  • The base employed plays a critical role. Stronger bases like Cs₂CO₃ may favor the desired coupling over side reactions.

  • The presence of oxygen can dramatically increase the amount of the homocoupling byproduct (compare Entry 1 and Entry 4). Proper degassing of the reaction mixture is therefore essential for achieving high selectivity.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling Reaction

This protocol is a representative procedure for the coupling of this compound with 2-bromopyridine.

Materials:

  • This compound (1.2 equiv)

  • 2-Bromopyridine (1.0 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and water, in a 4:1 ratio)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a flame-dried Schlenk flask, add this compound, 2-bromopyridine, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for UPLC-MS Analysis of Reaction Mixture

Instrumentation:

  • Ultra-Performance Liquid Chromatograph (UPLC) system

  • Mass Spectrometer (MS) with an electrospray ionization (ESI) source

Sample Preparation:

  • Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Dilute the aliquot with a suitable solvent (e.g., acetonitrile) to a final volume of 1 mL.

  • Filter the diluted sample through a 0.22 µm syringe filter before injection.

UPLC Conditions (Representative):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 1 µL

MS Conditions (Representative):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Gas Flow: 800 L/hr

  • Scan Range: m/z 100-500

Quantification of the desired product and byproducts can be achieved by creating calibration curves with known standards for each compound.

Visualizing Reaction Pathways and Workflows

To further clarify the processes involved, the following diagrams have been generated using the DOT language.

Suzuki_Byproducts Reactants Aryl Halide + This compound Protodeboronation Protodeboronation Byproduct Reactants->Protodeboronation H₂O, Base Homocoupling Homocoupling Byproduct Reactants->Homocoupling Pd(0), O₂ Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Reactants->Catalytic_Cycle Base Pd0 Pd(0) Catalyst Pd0->Catalytic_Cycle Desired_Product Cross-Coupling Product Catalytic_Cycle->Desired_Product Reductive Elimination

Caption: Reaction pathways leading to the desired product and major byproducts.

Analytical_Workflow Start Reaction Mixture Aliquot Dilution Dilution with Acetonitrile Start->Dilution Filtration Syringe Filtration (0.22 µm) Dilution->Filtration Injection UPLC-MS Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometric Detection (ESI+) Separation->Detection Analysis Data Analysis: - Peak Integration - Quantification Detection->Analysis

Caption: A typical analytical workflow for the quantification of reaction components.

Conclusion

The formation of byproducts in Suzuki-Miyaura reactions is a critical consideration for any synthetic chemist. By understanding the underlying mechanisms of protodeboronation and homocoupling, and by systematically optimizing reaction conditions, it is possible to significantly improve the yield and purity of the desired cross-coupled product. The use of robust analytical techniques such as UPLC-MS is indispensable for accurately monitoring reaction progress and quantifying the distribution of all components. This guide provides a framework for the analysis and mitigation of byproduct formation in reactions with this compound, enabling researchers to develop more efficient and reliable synthetic methodologies.

References

Safety Operating Guide

Safe Disposal of (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of chemical waste are critical for ensuring personnel safety and environmental protection within research and drug development settings. This document provides a comprehensive guide to the safe disposal of (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid, a halogenated boronic acid derivative. Adherence to these procedures is essential for minimizing risks and complying with regulatory standards.

This compound and its derivatives should be handled as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or discharged into sewer systems.[1]

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2][3] An emergency eyewash station and safety shower must be readily accessible.[3]

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[2][3]
Hand Protection Chemically resistant gloves, such as nitrile or neoprene. Consider double gloving.[2][3]
Body Protection A lab coat that fully covers the arms and is securely fastened.[2]
Footwear Closed-toe shoes.[2]
Respiratory Protection If handling as a powder or if aerosolization is possible, a NIOSH-approved respirator is recommended.[3]

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed chemical destruction facility.

  • Waste Segregation and Collection :

    • Designated Waste Containers : Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[2]

    • Labeling : All waste containers must be unequivocally labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate that it is a halogenated organic compound and a boronic acid derivative.[2][4]

  • Solid Waste Disposal :

    • Contaminated solid materials such as gloves, bench paper, and other disposable lab supplies should be collected in a designated, sealed, and labeled hazardous waste container.

  • Liquid Waste Disposal :

    • Solutions containing this compound should be collected in a separate, labeled, and sealed container designated for halogenated organic waste.[4]

    • Do not mix halogenated waste with non-halogenated waste streams.[4]

  • Decontamination of Glassware :

    • Initial Rinse : Rinse contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) to dissolve any residual compound. This rinsate must be collected as hazardous liquid waste.

    • Secondary Decontamination : A subsequent wash with a basic solution can help in converting residual boronic acid to a more water-soluble boronate salt. This rinsate should also be collected as hazardous waste.[2]

    • Final Rinse : A final rinse with water should be performed, with the rinse water also collected as hazardous waste.[2]

    • Drying : Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.

  • Waste Storage and Pickup :

    • Store all sealed and labeled waste containers in a designated satellite accumulation area or central hazardous waste storage facility, in accordance with your institution's guidelines.[3]

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[3] The material may be sent for controlled incineration with flue gas scrubbing.[1]

Spill Management

In the event of a spill, the following immediate actions should be taken:

  • Evacuate and Secure the Area : Alert personnel in the vicinity and restrict access to the spill area.[3]

  • Containment :

    • For solid spills, carefully sweep up the material and place it into a sealed, labeled hazardous waste container. Avoid generating dust.[5][6]

    • For liquid spills, absorb the material using an inert absorbent, such as vermiculite or sand. Collect the absorbed material and place it into a sealed, labeled hazardous waste container.[3]

  • Decontamination : Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[3]

  • Reporting : Report the spill to your supervisor and your institution's EHS department.[3]

Experimental Protocols

While in-lab neutralization may be an option for some non-halogenated boronic acids, it is generally not recommended for halogenated compounds like this compound due to the potential for forming other hazardous byproducts. The recommended disposal method is collection for professional hazardous waste management.

If, under specific institutional guidance and after a thorough risk assessment, a neutralization step is deemed necessary for very small quantities, a general procedure for boronic acids involves the following. This should not be attempted without explicit approval from your EHS department.

Protocol: Neutralization of Boronic Acid Waste (for non-halogenated compounds, adapt with caution)

  • Preparation : In a fume hood, dissolve the solid boronic acid waste in a minimal amount of a suitable solvent. For aqueous solutions, place them directly in a beaker.

  • Neutralization : Slowly add a mild base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, while stirring.

  • pH Monitoring : Continuously monitor the pH of the solution. Continue adding the basic solution until the pH is between 6.0 and 8.0.

  • Disposal : The resulting neutralized solution must still be collected as hazardous waste, specifically as halogenated organic waste, and should not be disposed of down the drain.

Disposal Workflow

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_segregation Segregation & Collection cluster_storage Storage & Disposal ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) fume_hood Work in a Certified Chemical Fume Hood solid_waste Solid Waste (Contaminated gloves, paper) liquid_waste Liquid Waste (Solutions, rinsates) solid_container Collect in Labeled 'Hazardous Solid Waste' Container solid_waste->solid_container Segregate liquid_container Collect in Labeled 'Hazardous Halogenated Liquid Waste' Container liquid_waste->liquid_container Segregate storage Store Sealed Containers in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage pickup Arrange for Pickup by Licensed Hazardous Waste Contractor storage->pickup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available. The following guidance is based on the safety profiles of structurally similar boronic acids and general best practices for handling corrosive and irritant solid chemicals. Researchers should always conduct a thorough risk assessment before handling any new compound.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and maintaining a compliant laboratory environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on the potential hazards of similar compounds, which include skin, eye, and respiratory irritation.

PPE CategoryItemSpecificationsRationale
Eye and Face Protection Safety GogglesChemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.Protects eyes from dust particles and potential splashes.
Face ShieldWorn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant splash risk.Provides an additional layer of protection for the entire face.[1]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves. Inspect for tears or holes before use.Prevents direct skin contact with the chemical.[2]
Body Protection Laboratory CoatStandard lab coat.Protects skin and personal clothing from contamination.
Chemical-Resistant ApronWorn over the lab coat when handling larger quantities or during procedures with a high splash potential.Provides an additional barrier against spills and splashes.
Respiratory Protection N95 Respirator or equivalentUse when handling the solid outside of a certified chemical fume hood or when dust generation is likely.Minimizes the inhalation of airborne particles.

Operational Plan: Step-by-Step Handling Protocol

Safe handling practices are crucial to minimize exposure and prevent accidents. The following protocol outlines the step-by-step procedure for working with this compound.

  • Preparation and Precaution:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[2]

    • Gather all necessary PPE and inspect it for integrity.

    • Prepare all necessary equipment and reagents before handling the chemical.

  • Handling the Chemical:

    • Conduct all manipulations of the solid compound, including weighing and transfers, within a chemical fume hood to control dust.[3]

    • Use a spatula or other appropriate tools to handle the solid. Avoid creating dust clouds.

    • Keep the container tightly closed when not in use to prevent contamination and moisture absorption.

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling Procedures:

    • Thoroughly clean the work area, including the balance and fume hood surface, after use.

    • Decontaminate all reusable equipment that came into contact with the chemical.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and contaminated materials is essential to protect personnel and the environment.

  • Waste Segregation and Collection:

    • Solid Waste: Collect all waste solid this compound and any materials contaminated with the solid (e.g., weighing paper, contaminated gloves, paper towels) in a designated, clearly labeled hazardous waste container.

    • Liquid Waste: If the compound is in solution, collect it in a separate, labeled container for liquid hazardous waste. Do not mix with other waste streams unless compatibility is confirmed.

    • Empty Containers: Rinse empty containers three times with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.

  • Waste Container Labeling and Storage:

    • Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other institutional or regulatory required information.

    • Store sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials until collection by the institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.

  • Spill Management:

    • In case of a small spill, wear appropriate PPE and use an absorbent material to collect the spilled solid. Avoid generating dust.

    • Place the collected material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.

    • For larger spills, evacuate the area and contact your institution's EHS department immediately.

Visual Workflow for Handling and Disposal

The following diagram illustrates the logical flow of operations from receiving the chemical to its final disposal.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Fume Hood and Equipment prep_ppe->prep_setup handle_weigh Weigh Chemical in Fume Hood prep_setup->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer post_clean Clean Work Area and Equipment handle_transfer->post_clean post_ppe Doff PPE Correctly post_clean->post_ppe disp_collect Collect Solid and Liquid Waste post_ppe->disp_collect disp_label Label Hazardous Waste Container disp_collect->disp_label disp_store Store in Designated Area disp_label->disp_store disp_pickup Arrange for EHS Pickup disp_store->disp_pickup

Caption: Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.